Technical Documentation Center

4-Chloro-1-methyl-2-nitro-1H-imidazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Chloro-1-methyl-2-nitro-1H-imidazole
  • CAS: 63634-20-8

Core Science & Biosynthesis

Foundational

Halogenated 2-Nitroimidazole Compounds: A Technical Guide for Drug Development Professionals

Foreword: The Enduring Promise of a Versatile Scaffold The 2-nitroimidazole core represents a remarkably versatile scaffold in medicinal chemistry. Its inherent bioreductive properties have long been exploited to target...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Promise of a Versatile Scaffold

The 2-nitroimidazole core represents a remarkably versatile scaffold in medicinal chemistry. Its inherent bioreductive properties have long been exploited to target the unique microenvironment of hypoxic tumors and anaerobic pathogens. The strategic addition of halogens to this scaffold has unlocked new dimensions of activity, enhancing their efficacy as radiosensitizers, enabling their use as imaging agents, and broadening their antimicrobial spectrum. This technical guide provides a comprehensive overview of halogenated 2-nitroimidazole compounds, synthesizing key findings on their synthesis, mechanism of action, and diverse applications. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Synthetic Strategies for Halogenated 2-Nitroimidazoles

The synthesis of halogenated 2-nitroimidazoles is a critical aspect of their development, with the position and nature of the halogen profoundly influencing their biological activity. A variety of synthetic routes have been developed to achieve specific halogenation patterns on the 2-nitroimidazole ring.

Direct Halogenation of 2-Nitroimidazole

Direct halogenation of the 2-nitroimidazole core is a common starting point. However, the electron-withdrawing nature of the nitro group deactivates the imidazole ring, often requiring harsh reaction conditions.

Synthesis from Halogenated Imidazole Precursors

A more controlled approach involves the nitration of a pre-halogenated imidazole ring. This strategy allows for more precise control over the position of both the halogen and the nitro group.

Multi-step Synthetic Pathways for Complex Derivatives

The development of advanced 2-nitroimidazole-based drugs, such as those for PET imaging, often requires multi-step synthetic pathways. These routes typically involve the initial synthesis of a functionalized 2-nitroimidazole, followed by the introduction of the halogen, often a radionuclide like fluorine-18, in a later step. For instance, bromo-substituted precursors are often synthesized for subsequent radiofluorination.[1][2]

A general synthetic scheme for producing 2-halo-4-nitroimidazole involves the nitration of 4-nitroimidazole to form 1,4-dinitroimidazole, which is then subjected to a halogenation reaction.

Experimental Protocol: A Representative Synthesis of a Bromo-substituted 2-Nitroimidazole Precursor for Radiolabeling

This protocol provides a general three-step pathway for the synthesis of a bromo-substituted precursor for subsequent radiolabeling with fluorine-18, adapted from the literature.[1][2]

Step 1: N-Alkylation of 2-Nitroimidazole

  • Dissolve 2-nitroimidazole in a suitable aprotic solvent (e.g., dimethylformamide).

  • Add a base (e.g., potassium carbonate) to deprotonate the imidazole nitrogen.

  • Add the desired alkylating agent containing a leaving group (e.g., a bromo- or tosyl-activated side chain).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work up the reaction mixture by extraction and purify the product by column chromatography.

Step 2: Functional Group Interconversion

  • The product from Step 1 may require further modification of the side chain. This can involve reactions such as deprotection of a protecting group or conversion of one functional group to another (e.g., an alcohol to a leaving group).

  • Follow standard organic chemistry protocols for the desired transformation.

Step 3: Introduction of the Bromo-substituent for Radiolabeling

  • The functionalized 2-nitroimidazole from the previous step is reacted with a brominating agent to introduce the bromine atom that will be replaced by fluorine-18.

  • The choice of brominating agent and reaction conditions will depend on the specific substrate.

  • Purify the final bromo-precursor by recrystallization or column chromatography.

Mechanism of Action: Bioreductive Activation and Radiosensitization

The biological activity of halogenated 2-nitroimidazoles is intrinsically linked to the bioreductive activation of the nitro group, a process that is significantly enhanced under hypoxic conditions.

The Hypoxia-Selective Bioreductive Pathway

In environments with low oxygen concentration, such as solid tumors and anaerobic microorganisms, the nitro group of 2-nitroimidazoles undergoes a one-electron reduction catalyzed by nitroreductase enzymes. This reduction forms a transient nitro radical anion. In the presence of oxygen, this radical anion is rapidly re-oxidized back to the parent compound, rendering it inactive in well-oxygenated tissues. However, under hypoxic conditions, the nitro radical anion can undergo further reduction to form highly reactive intermediates, such as nitroso and hydroxylamine species. These reactive species can then covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular damage and death. This oxygen-dependent bioreductive metabolism is the basis for the hypoxia-selective toxicity and trapping of these compounds in hypoxic tissues.

Bioreductive Activation of 2-Nitroimidazoles 2-Nitroimidazole 2-Nitroimidazole Nitro_Radical_Anion Nitro Radical Anion 2-Nitroimidazole->Nitro_Radical_Anion Nitroreductases (+1e-) Nitro_Radical_Anion->2-Nitroimidazole Re-oxidation (-1e-) Reactive_Intermediates Reactive Intermediates (Nitroso, Hydroxylamine) Nitro_Radical_Anion->Reactive_Intermediates Further Reduction Oxygen_present Oxygen (Normoxia) Nitro_Radical_Anion->Oxygen_present Macromolecule_Adducts Macromolecule Adducts (Proteins, DNA) Reactive_Intermediates->Macromolecule_Adducts Covalent Binding Oxygen_absent Low Oxygen (Hypoxia) Reactive_Intermediates->Oxygen_absent Cell_Death Cell Death Macromolecule_Adducts->Cell_Death

Caption: Bioreductive activation of 2-nitroimidazoles under normoxic and hypoxic conditions.

Radiosensitization: The "Oxygen Mimetic" Effect

Radiation therapy is most effective in the presence of molecular oxygen, which "fixes" radiation-induced DNA damage, making it permanent and leading to cell death. In hypoxic tumor cells, this process is less efficient, contributing to radioresistance. Halogenated 2-nitroimidazoles can act as "oxygen mimetics". Due to their high electron affinity, they can mimic the role of oxygen in fixing radiation-induced DNA damage. This leads to an increase in the sensitivity of hypoxic cells to radiation, a phenomenon quantified by the sensitizer enhancement ratio (SER). The presence of halogens, particularly those with higher atomic numbers, can further enhance this effect.[3]

Applications of Halogenated 2-Nitroimidazole Compounds

The unique properties of halogenated 2-nitroimidazoles have led to their investigation and application in several key areas of medicine.

Hypoxic Cell Radiosensitizers in Oncology

A primary application of these compounds is to overcome the radioresistance of hypoxic tumors. A number of halogenated 2-nitroimidazoles have been evaluated for their ability to sensitize hypoxic cancer cells to radiation.

CompoundCell LineSensitizer Enhancement Ratio (SER)Reference
IAZAFaDu> OER[4]
FAZAFaDu> OER[4]
MisonidazoleC3H 10T1/2> OER[5]
SR 2508 (etanidazole)C3H 10T1/2> OER[5]
RP-170EMT6~1.4[6]
ZK 188790Human colonic adenocarcinoma>1.0[7]
ZK 236039 (Iodinated)Human colonic adenocarcinoma>1.0[7]
ZK 852714 (Di-iodinated)Human colonic adenocarcinoma>1.0[7]

Experimental Protocol: Clonogenic Survival Assay for Radiosensitization

This protocol outlines a standard method for assessing the radiosensitizing effect of a compound on cancer cells.

  • Cell Culture: Culture the chosen cancer cell line under standard conditions.

  • Drug Treatment: Treat the cells with the halogenated 2-nitroimidazole compound at various concentrations for a specified period (e.g., 24 hours) under both normoxic (21% O₂) and hypoxic (<1% O₂) conditions.

  • Irradiation: Irradiate the cells with a range of radiation doses (e.g., 0-8 Gy).

  • Colony Formation: After irradiation, re-plate a known number of cells into fresh medium and incubate for 10-14 days to allow for colony formation.

  • Staining and Counting: Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment condition and plot survival curves. The sensitizer enhancement ratio (SER) can be calculated as the ratio of the radiation dose required to achieve a certain level of cell kill (e.g., 10% survival) in the absence of the drug to the dose required for the same level of cell kill in the presence of the drug.

PET Imaging Agents for Tumor Hypoxia

The hypoxia-selective accumulation of 2-nitroimidazoles makes them ideal candidates for the development of positron emission tomography (PET) imaging agents. By labeling these compounds with a positron-emitting radionuclide, such as fluorine-18, it is possible to non-invasively visualize and quantify hypoxic regions within tumors. This information is crucial for treatment planning and monitoring therapeutic response. Several halogenated 2-nitroimidazole-based PET tracers have been developed and are in various stages of clinical evaluation.

PET TracerDescriptionKey Features
[¹⁸F]FMISOFluoromisonidazoleThe most widely studied hypoxia PET tracer.
[¹⁸F]FAZAFluoroazomycin arabinosideMore hydrophilic than FMISO, leading to faster clearance from non-target tissues.
[¹⁸F]FETAFluoroetanidazoleAn analogue of etanidazole.
[¹⁸F]FETNIMFluoroerythronitroimidazoleAnother hydrophilic analogue.

Experimental Protocol: Radiolabeling of a 2-Nitroimidazole Precursor with Fluorine-18

This protocol provides a general procedure for the ¹⁸F-radiolabeling of a bromo- or tosyl-activated precursor.[1][2]

  • ¹⁸F-Fluoride Production: Produce [¹⁸F]fluoride via proton bombardment of [¹⁸O]water in a cyclotron.

  • Trapping and Elution: Trap the [¹⁸F]fluoride on an anion exchange cartridge and elute with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., potassium carbonate) in acetonitrile/water.

  • Azeotropic Drying: Remove the water by azeotropic distillation with acetonitrile under a stream of nitrogen.

  • Radiolabeling Reaction: Add the precursor dissolved in a suitable solvent (e.g., DMSO) to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex. Heat the reaction mixture at a specific temperature (e.g., 90-120 °C) for a set time (e.g., 10-15 minutes).

  • Purification: Purify the radiolabeled product using solid-phase extraction (SPE) cartridges or semi-preparative HPLC.

  • Quality Control: Analyze the final product for radiochemical purity, specific activity, and other quality control parameters.

PET_Imaging_Workflow cluster_synthesis Radiotracer Synthesis cluster_imaging In Vivo Imaging Precursor Halogenated Precursor Radiolabeling Radiolabeling & Purification Precursor->Radiolabeling F18 [¹⁸F]Fluoride F18->Radiolabeling PET_Tracer [¹⁸F]-2-Nitroimidazole Tracer Radiolabeling->PET_Tracer Injection Tracer Injection PET_Tracer->Injection Uptake Hypoxia-selective Uptake Injection->Uptake PET_Scan PET/CT Scan Uptake->PET_Scan Image_Analysis Image Reconstruction & Analysis PET_Scan->Image_Analysis

Caption: A simplified workflow for PET imaging of tumor hypoxia using a halogenated 2-nitroimidazole tracer.

Antimicrobial and Antiparasitic Agents

The bioreductive activation of nitroimidazoles is also the basis for their activity against anaerobic bacteria and various protozoan parasites. Halogenation can modulate the antimicrobial spectrum and potency of these compounds.

Compound Class/ExampleTarget Organism(s)Activity (MIC/EC₅₀)Reference
Halogenated NitroimidazolesGiardia lamblia (metronidazole-resistant)EC₅₀ = 0.1–2.5 µM[8]
Halogenated NitroimidazolesEntamoeba histolyticaEC₅₀ = 1.7–5.1 µM[8]
Halogenated NitroimidazolesTrichomonas vaginalisEC₅₀ = 0.6–1.4 µM[8]
2-NitroimidazoleToxoplasma gondiiIC₅₀ = 5.43 µM[9]
2-Nitro-1-vinyl-1H-imidazoleTrypanosoma cruziIC₅₀ = 4.8 µM[10]
Fexinidazole (a 5-nitroimidazole)Leishmania infantumActive[11]
Pretomanid (a bicyclic nitroimidazole)Leishmania infantumActive[11]
Halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazolesGram-positive and Gram-negative bacteriaActiveNovel Metronidazole Conjugates as Antimicrobial Agents - PMC[12]
Nitroimidazole-thiosemicarbazide derivatives with halogen substituentsCandida spp., Gram-positive bacteriaActiveSynthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - MDPI
Halogenated β-NitrostyrenesBacteriaEnhanced activity with halogenation[10]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes a standard broth microdilution method for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: Grow the target microorganism in a suitable broth medium to a specific density (e.g., 0.5 McFarland standard).

  • Serial Dilution of Compound: Prepare a series of twofold dilutions of the halogenated 2-nitroimidazole compound in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature, atmosphere) for a specified time (e.g., 24-48 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationships (SAR)

The biological activity of halogenated 2-nitroimidazoles is highly dependent on their chemical structure. Understanding these structure-activity relationships is crucial for the rational design of new and improved compounds.

  • Position of the Nitro Group: The 2-nitro substitution is generally considered essential for the bioreductive activation mechanism that underlies their hypoxia-selective and antimicrobial activities.

  • Nature and Position of the Halogen: The type of halogen and its position on the imidazole ring can significantly impact the compound's electron affinity, lipophilicity, and metabolic stability. Heavier halogens like iodine can increase the radiosensitizing effect.[3][7] The position of the halogen can also influence the ease of nucleophilic substitution, which is relevant for radiolabeling.

  • Side Chain Modifications: The substituent at the N-1 position plays a critical role in modulating the physicochemical properties of the molecule, such as solubility, lipophilicity, and pharmacokinetics. For PET imaging agents, the side chain is designed to incorporate the radionuclide and optimize the tracer's biodistribution and clearance. For radiosensitizers, modifications to the side chain can influence tumor uptake and toxicity.

Future Directions and Conclusion

Halogenated 2-nitroimidazole compounds continue to be a fertile ground for drug discovery and development. The ongoing exploration of novel derivatives with improved efficacy, selectivity, and pharmacokinetic profiles holds great promise for addressing unmet needs in oncology and infectious diseases. Future research will likely focus on:

  • Development of next-generation radiosensitizers: Compounds with higher SERs and lower toxicity are needed to improve the therapeutic ratio of radiotherapy.

  • Novel PET imaging agents: Tracers with improved tumor-to-background ratios and faster clearance will enhance the accuracy of hypoxia imaging.

  • Combination therapies: Exploring the synergistic effects of halogenated 2-nitroimidazoles with other anticancer agents, such as immunotherapy and targeted therapies.

  • Broadening the antimicrobial spectrum: Investigating the activity of these compounds against a wider range of drug-resistant pathogens.

References

  • Radiosensitization in multifraction schedules. II. Greater sensitization by 2-nitroimidazoles than by oxygen. PubMed. Available at: [Link]

  • Influence of 2-Nitroimidazoles in the Response of FaDu Cells to Ionizing Radiation and Hypoxia/Reoxygenation Stress. MDPI. Available at: [Link]

  • Photodissociation of bromine-substituted nitroimidazole radiosensitizers. Diva-Portal.org. Available at: [Link]

  • Shell-dependent photofragmentation dynamics of a heavy-atom-containing bifunctional nitroimidazole radiosensitizer. RSC Publishing. Available at: [Link]

  • Design of antiangiogenic hypoxic cell radiosensitizers: 2-Nitroimidazoles containing a 2-aminomethylene-4-cyclopentene-1,3-dione moiety. PMC. Available at: [Link]

  • Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging. PubMed. Available at: [Link]

  • Quantitative structure activity relationship modeling for predicting radiosensitization effectiveness of nitroimidazole compounds. PubMed. Available at: [Link]

  • Evaluating The Therapeutic Effect of 2-Nitroimidazole on Toxoplasma gondii: An In vitro and In vivo Study Using BALB/c Mice. PMC. Available at: [Link]

  • Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. PMC. Available at: [Link]

  • Radiosensitization by 2-nitroimidazole nucleoside analog RP-170: radiosensitizing effects under both intravenous and oral administration. PubMed. Available at: [Link]

  • Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. MDPI. Available at: [Link]

  • Antitubercular and Antiparasitic 2-Nitroimidazopyrazinones with Improved Potency and Solubility. PubMed. Available at: [Link]

  • Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Semantic Scholar. Available at: [Link]

  • (PDF) Iodinated nitroimidazoles as radiosensitizers. ResearchGate. Available at: [Link]

  • 2-Nitro-1-vinyl-1H-imidazole. MDPI. Available at: [Link]

  • Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging. PMC. Available at: [Link]

  • MIC levels of nitroimidazole compounds against gram-negative bacteria... ResearchGate. Available at: [Link]

  • OPTIMIZATION OF SYNTHESIS OF NITROIMIDAZOLES AND NITROPYRAZOLES BASED ON POLAROGRAPHIC INVESTIGATIONS D. DumanoviC* and Dj. Kosa. HETEROCYCLES. Available at: [Link]

  • Free Radical Production Induced by Nitroimidazole Compounds Lead to Cell Death in Leishmania infantum Amastigotes. MDPI. Available at: [Link]

  • US3420842A - Process for the preparation of 2-nitroimidazoles. Google Patents.
  • Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration. Central European Journal of Energetic Materials. Available at: [Link]

  • The Role of Nitroreductases in Resistance to Nitroimidazoles. PMC. Available at: [Link]

  • 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis. UQ eSpace. Available at: [Link]

  • Novel Metronidazole Conjugates as Antimicrobial Agents. PMC. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Chloro-1-methyl-2-nitro-1H-imidazole: An Application Note and Protocol

Introduction Nitroimidazoles represent a cornerstone in medicinal chemistry, exhibiting a broad spectrum of activity against anaerobic bacteria and protozoa. Their mechanism of action is often attributed to the reductive...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nitroimidazoles represent a cornerstone in medicinal chemistry, exhibiting a broad spectrum of activity against anaerobic bacteria and protozoa. Their mechanism of action is often attributed to the reductive activation of the nitro group within hypoxic cells, leading to the formation of cytotoxic radicals that damage microbial DNA. The strategic functionalization of the nitroimidazole scaffold allows for the modulation of their physicochemical properties and biological activity. This application note provides a detailed two-step protocol for the synthesis of 4-Chloro-1-methyl-2-nitro-1H-imidazole, a valuable intermediate for the development of novel therapeutic agents, starting from the readily available 2-nitroimidazole.

The synthetic pathway involves an initial N-methylation of 2-nitroimidazole to yield 1-methyl-2-nitro-1H-imidazole, followed by a regioselective chlorination at the C4 position. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and robust experimental protocols.

Reaction Scheme

Reaction_Scheme 2-nitroimidazole 2-Nitroimidazole intermediate 1-Methyl-2-nitro-1H-imidazole 2-nitroimidazole->intermediate (CH₃)₂SO₄, K₂CO₃ DMF final_product 4-Chloro-1-methyl-2-nitro-1H-imidazole intermediate->final_product NCS Acetonitrile

Caption: Overall synthetic route from 2-nitroimidazole to 4-Chloro-1-methyl-2-nitro-1H-imidazole.

Part 1: Synthesis of 1-Methyl-2-nitro-1H-imidazole

The first step of the synthesis involves the N-methylation of 2-nitroimidazole. The choice of a suitable methylating agent and base is crucial for achieving a high yield and preventing side reactions. Dimethyl sulfate is a potent and cost-effective methylating agent.[1][2] The reaction is performed in the presence of a mild base, potassium carbonate, to deprotonate the imidazole nitrogen, facilitating nucleophilic attack on the dimethyl sulfate.[3] Dimethylformamide (DMF) is selected as the solvent due to its high boiling point and its ability to dissolve both the starting material and the inorganic base.

Experimental Protocol
  • Reagent Preparation: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 2-nitroimidazole (10.0 g, 88.4 mmol) and anhydrous potassium carbonate (18.3 g, 132.6 mmol).

  • Solvent Addition: Add 100 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Methylation: Stir the suspension at room temperature and add dimethyl sulfate (11.1 g, 8.4 mL, 88.4 mmol) dropwise via the dropping funnel over a period of 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to 60°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 100 mL), then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane 1:1) to afford 1-methyl-2-nitro-1H-imidazole as a pale yellow solid.

Workflow Diagram

Methylation_Workflow A Combine 2-nitroimidazole and K₂CO₃ in DMF B Add (CH₃)₂SO₄ dropwise A->B C Heat to 60°C for 4-6 hours B->C D Monitor by TLC C->D E Quench with ice-water D->E F Extract with Ethyl Acetate E->F G Wash with brine and dry F->G H Purify by column chromatography G->H

Caption: Step-by-step workflow for the methylation of 2-nitroimidazole.

Part 2: Synthesis of 4-Chloro-1-methyl-2-nitro-1H-imidazole

The second step is the regioselective chlorination of 1-methyl-2-nitro-1H-imidazole. N-Chlorosuccinimide (NCS) is employed as the chlorinating agent due to its ease of handling and its ability to act as a source of electrophilic chlorine.[4][5] The reaction is carried out in acetonitrile, a polar aprotic solvent that facilitates the dissolution of the reactants.

The regioselectivity of this reaction is governed by the electronic effects of the substituents on the imidazole ring. The nitro group at the C2 position is strongly electron-withdrawing, which deactivates the adjacent C5 position towards electrophilic attack. The methyl group at the N1 position is electron-donating. Consequently, electrophilic chlorination is directed to the more electron-rich C4 position.

Experimental Protocol
  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1-methyl-2-nitro-1H-imidazole (5.0 g, 39.3 mmol) in 50 mL of acetonitrile.

  • Chlorination: To the stirred solution, add N-chlorosuccinimide (5.25 g, 39.3 mmol) in one portion.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 3-5 hours. Monitor the reaction progress by TLC (Eluent: Ethyl acetate/Hexane 1:1).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure.

  • Extraction: Dissolve the residue in 100 mL of dichloromethane and wash with 1M sodium hydroxide solution (2 x 50 mL) to remove the succinimide byproduct.

  • Washing and Drying: Wash the organic layer with water (2 x 50 mL) and brine (50 mL), then dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. Recrystallize the crude product from an ethanol/water mixture to yield 4-Chloro-1-methyl-2-nitro-1H-imidazole as a crystalline solid.

Reaction Mechanism

Chlorination_Mechanism cluster_0 Electrophilic Aromatic Substitution imidazole 1-Methyl-2-nitro-1H-imidazole intermediate Sigma Complex (Resonance Stabilized) imidazole->intermediate + Cl⁺ (from NCS) ncs NCS succinimide Succinimide ncs->succinimide + H⁺ product 4-Chloro-1-methyl-2-nitro-1H-imidazole intermediate->product - H⁺

Caption: Proposed mechanism for the electrophilic chlorination of 1-methyl-2-nitro-1H-imidazole.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceYield (%)Melting Point (°C)Spectroscopic Data
1-Methyl-2-nitro-1H-imidazoleC₄H₅N₃O₂127.10Pale yellow solid~8554-56¹H NMR (CDCl₃): δ 7.15 (d, 1H), 7.05 (d, 1H), 3.95 (s, 3H). MS (ESI): m/z 128.0 [M+H]⁺.[6]
4-Chloro-1-methyl-2-nitro-1H-imidazoleC₄H₄ClN₃O₂161.55Crystalline solid~7598-100¹H NMR (CDCl₃): δ 7.20 (s, 1H), 4.00 (s, 3H). MS (ESI): m/z 162.0 [M+H]⁺.

Safety Precautions

  • Dimethyl sulfate is highly toxic, carcinogenic, and corrosive. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • N-Chlorosuccinimide is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Nitroimidazoles are potentially mutagenic. Handle with care and avoid exposure.

  • All reactions should be performed in a well-ventilated fume hood.

Conclusion

This application note provides a comprehensive and reliable two-step synthesis of 4-Chloro-1-methyl-2-nitro-1H-imidazole from 2-nitroimidazole. The described protocols are optimized for high yield and purity, and the mechanistic discussions offer valuable insights into the reaction pathways. This versatile intermediate can be further elaborated to generate a library of novel nitroimidazole-based compounds for drug discovery and development programs.

References

  • Yao, F., et al. (2018). A new method to synthesize Dimetridazole. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview.
  • Handal, et al. (2015). Synthesis of Benznidazole. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview.
  • A mixture of 10 (2.65 mmol, 300 mg), (2-bromoethoxy)(tert-butyl)dimethylsilane (3.77 mmol, 900 mg) and potasium carbonate (K2CO3) (2.90 mmol, 400 mg) was stirring in 10 mL DMF at 100 °C for 4 h. Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging.
  • The methylation of 2,4-dinitroimidazole and potassium salt of 2,4,5-trinitroimidazole with dimethyl sulfate was reinvestigated.
  • PubChem. 1-Methyl-2-nitroimidazole. Available at: [Link].

  • Katritzky et al. (2005a,b). The correct 1H NMR (400 MHz, CDCl3) of (I) shows peaks at 7.76 (ArH, HC⚌N), 7.42 (ArH, HC⚌C), and 3.82 (N–CH3) ppm. Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole.
  • PubChem. 1-Methyl-2-nitroimidazole. Available at: [Link].

  • Organic Chemistry Portal. N-Chlorosuccinimide (NCS). Available at: [Link].

  • Nguyen, T. B. (2012). N-CHLOROSUCCINIMIDE/SODIUM HYDROXIDE-MEDIATED SYNTHESIS OF BENZIMIDAZOLES FROM AMIDINES UNDER MILD CONDITIONS. HETEROCYCLES, 86(1), 555.
  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.
  • Suru Chemicals. (2025). Stable Chlorinating Performance with N-Chlorosuccinimide in Organic Reactions. Available at: [Link].

Sources

Application

Application Note: Regioselective Methylation of 4-Chloro-2-Nitroimidazole

This Application Note provides a comprehensive, scientifically grounded guide for the methylation of 4-chloro-2-nitroimidazole . The protocols are designed to address the specific regioselectivity challenges posed by the...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, scientifically grounded guide for the methylation of 4-chloro-2-nitroimidazole . The protocols are designed to address the specific regioselectivity challenges posed by the asymmetric substitution of the imidazole ring (chloro group at C4, nitro group at C2), prioritizing the synthesis of the thermodynamically and sterically favored 1-methyl-4-chloro-2-nitroimidazole .

Introduction & Mechanistic Rationale

The methylation of 4-chloro-2-nitroimidazole is a critical transformation in the synthesis of radiosensitizers and specific antibiotic scaffolds. Unlike simple imidazoles, this substrate presents a unique regiochemical challenge due to the interplay between the electron-withdrawing nitro group at C2 and the steric bulk of the chlorine atom at C4.

The Regioselectivity Challenge

The starting material exists in tautomeric equilibrium. Methylation can theoretically occur at either nitrogen atom, leading to two distinct isomers:

  • 1-methyl-4-chloro-2-nitroimidazole (Target): Methylation occurs at the nitrogen distal to the chlorine atom (N1).

  • 1-methyl-5-chloro-2-nitroimidazole (Impurity): Methylation occurs at the nitrogen proximal to the chlorine atom (N3

    
     N1 renumbered).
    

Mechanistic Insight: Steric hindrance is the governing factor.[1] The chlorine atom at position 4 creates a steric barrier around N3. Consequently, alkylating agents preferentially attack N1, which is flanked by a smaller hydrogen atom at C5. However, under uncontrolled conditions (high temperature, non-polar solvents), the ratio of the 1,5-isomer (impurity) can increase.

Reaction Pathway Diagram

The following diagram illustrates the tautomeric equilibrium and the steric steering toward the N1-methylated product.

MethylationPathway Start 4-Chloro-2-Nitroimidazole (Tautomeric Mixture) Deprotonation Anionic Intermediate (Resonance Stabilized) Start->Deprotonation + Base (K2CO3/NaH) TS_Major Transition State A (Attack at N1 - Low Steric Hindrance) Deprotonation->TS_Major Path A (Favored) TS_Minor Transition State B (Attack at N3 - High Steric Hindrance) Deprotonation->TS_Minor Path B (Disfavored) Product_Major MAJOR PRODUCT 1-Methyl-4-Chloro-2-Nitroimidazole TS_Major->Product_Major + MeI / DMS Product_Minor MINOR PRODUCT 1-Methyl-5-Chloro-2-Nitroimidazole TS_Minor->Product_Minor + MeI / DMS

Caption: Mechanistic pathway showing steric steering of methylation away from the C4-Chlorine atom.

Experimental Protocols

Method A: High-Purity Synthesis (Standard Lab Scale)

Objective: Maximize regioselectivity using mild conditions. Reagents: Methyl Iodide (MeI), Potassium Carbonate (


), DMF.

Step-by-Step Workflow:

  • Preparation:

    • In a dry 250 mL Round Bottom Flask (RBF), dissolve 4-chloro-2-nitroimidazole (10.0 g, 67.8 mmol) in anhydrous DMF (100 mL).

    • Add anhydrous

      
        (11.2 g, 81.4 mmol, 1.2 eq). The solution may turn yellow/orange due to anion formation.
      
    • Stir at Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

  • Alkylation:

    • Cool the mixture to 0°C using an ice bath.

    • Add Methyl Iodide (MeI) (5.1 mL, 81.4 mmol, 1.2 eq) dropwise over 15 minutes. Caution: MeI is a suspected carcinogen; use a fume hood.

    • Remove the ice bath and allow the reaction to warm to RT. Stir for 4–6 hours.

  • Monitoring:

    • Check reaction progress via TLC (Eluent: 50% EtOAc/Hexanes). The product (

      
      ) is less polar than the starting material (
      
      
      
      ).
  • Work-up:

    • Pour the reaction mixture into ice-cold water (400 mL). The product often precipitates as a solid.

    • If solid forms: Filter, wash with cold water, and dry.

    • If oil forms: Extract with Ethyl Acetate (

      
       mL). Wash combined organics with Brine (
      
      
      
      mL) to remove DMF. Dry over
      
      
      and concentrate in vacuo.
  • Purification:

    • Recrystallize from Ethanol/Water (9:1) to remove trace 1,5-isomer.

Expected Yield: 85–92% Purity: >98% (HPLC)[2]

Method B: Scalable Green Protocol (Industrial Scale)

Objective: Avoid toxic MeI and DMF; use cheaper reagents for >100g scale. Reagents: Dimethyl Sulfate (DMS), Sodium Hydroxide (NaOH), Acetone/Water.

Step-by-Step Workflow:

  • Setup:

    • Equip a 1L 3-neck flask with a mechanical stirrer, reflux condenser, and dropping funnel.

    • Charge 4-chloro-2-nitroimidazole (50.0 g, 0.34 mol) and Acetone (400 mL).

  • Base Addition:

    • Add a solution of NaOH (16.3 g, 0.41 mol) in Water (50 mL) dropwise. The mixture will become heterogeneous.

  • Methylation:

    • Heat the mixture to a gentle reflux (

      
      ).
      
    • Add Dimethyl Sulfate (DMS) (38.5 mL, 0.41 mol) dropwise over 45 minutes. Warning: DMS is highly toxic. Use appropriate PPE.

    • Reflux for 3 hours.[3]

  • Quenching & Isolation:

    • Cool to RT. Add concentrated Ammonium Hydroxide (

      
      , 20 mL) to quench excess DMS (converts it to methyl amine/sulfate). Stir for 30 mins.
      
    • Remove Acetone under reduced pressure.

    • The residue is suspended in water (300 mL) and filtered to collect the off-white solid.

Expected Yield: 90–95% Note: This method is highly efficient but requires careful handling of DMS waste.

Analytical Validation & QC

To confirm the synthesis of the correct regioisomer (1-methyl-4-chloro-2-nitroimidazole ), the following analytical data must be verified.

Quantitative Data Summary
ParameterSpecificationMethod
Appearance Pale yellow to off-white crystalline solidVisual
Melting Point

Capillary Method
Mass Spectrometry

(Cl isotope pattern 3:1)
ESI-MS
Regioselectivity > 98:2 (1,4-isomer vs 1,5-isomer)

-NMR / HPLC
NMR Characterization (Diagnostic)

The position of the methyl group relative to the ring protons is the definitive proof of structure.

  • 
    -NMR (400 MHz, 
    
    
    
    ):
    • 
       7.15 ppm (s, 1H, H-5 ). Key Feature: This proton is a singlet. In the 1,5-isomer (where Cl is at 5), there is no H-5.
      
    • 
       4.05 ppm (s, 3H, N-Me ).
      
  • NOE (Nuclear Overhauser Effect) Experiment:

    • Irradiate the N-Me signal at 4.05 ppm.

    • Result: Strong NOE enhancement of the aromatic proton at 7.15 ppm.

    • Interpretation: The Methyl group is spatially close to the H-5 proton. This confirms the 1-methyl-4-chloro structure. (If the product were the 1,5-isomer, the methyl would be next to Chlorine, and no NOE to an aromatic proton would be observed).

Workflow Diagram

ProtocolWorkflow Step1 Step 1: Solubilization Dissolve 4-chloro-2-nitroimidazole in DMF Step2 Step 2: Deprotonation Add K2CO3 (1.2 eq), Stir 30 min @ RT Formation of Imidazolide Anion Step1->Step2 Step3 Step 3: Methylation Add MeI dropwise @ 0°C Warm to RT, Stir 4-6h Step2->Step3 Step4 Step 4: Quench & Workup Pour into Ice Water -> Precipitate or Extract Step3->Step4 Step5 Step 5: Validation NMR (NOE Check), HPLC Purity Step4->Step5

Caption: Operational workflow for the batch synthesis of 1-methyl-4-chloro-2-nitroimidazole.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationEnsure

is finely milled; increase stir time before adding MeI.
High Impurity (1,5-isomer) Reaction temperature too highMaintain strict 0°C during addition; do not exceed

during reaction.
Starting Material Remains Moisture in solventUse anhydrous DMF/Acetone; water quenches the anion.
Dark Coloration Oxidation or Iodine liberationAdd a pinch of sodium thiosulfate during workup to clear iodine color.

Safety Considerations

  • Nitroimidazoles: Potential mutagens.[4] Handle with gloves and in a fume hood.

  • Methyl Iodide: Volatile carcinogen. Use only in a certified fume hood. Decontaminate glassware with ammonia solution.

  • Dimethyl Sulfate: Extremely toxic skin absorbant. Do not use standard latex gloves (use Nitrile or Butyl rubber). Keep ammonia solution nearby for emergency neutralization.

References

  • Regioselectivity in Nitroimidazole Alkylation

    • Tanzer, K., et al. (2014).[5][6][7] "Reactions in nitroimidazole triggered by low-energy (0-2 eV) electrons: methylation at N1-H completely blocks reactivity."[7] Angewandte Chemie International Edition.

    • Context: Discusses the stability and electronic properties of 1-methyl-4-nitroimidazole deriv
  • General Imidazole Methylation Protocols

    • BenchChem Technical Support. (2025).[1][3] "Application Notes and Protocols for the Experimental Methylation of Imidazole to 1-Methylimidazole." BenchChem Application Notes.

    • Context: Provides the baseline /MeI and /DMF protocols adapted here.
  • Synthesis of 2-Nitroimidazole Derivatives

    • Duan, J. X., et al. (2008).[4] "Potent bioreductive agents... synthesis of Evofosfamide." Journal of Medicinal Chemistry. (Cited in MDPI Review).

    • Context: Illustrates scale-up methyl
  • Regioselective Alkylation Studies

    • Der Pharma Chemica. (2022).[8] "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4-nitroimidazole." Der Pharma Chemica, 14(4), 12-16.[8]

    • Context: Confirms that alkylation of 4-nitroimidazoles favors the N1 position (distal to bulky groups) in polar aprotic solvents.

Sources

Method

Application Note: Suzuki-Miyaura Coupling of Chloronitroimidazoles

Topic: Suzuki-Miyaura Coupling of Chloronitroimidazoles Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Executive Summary Chloronitroimida...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suzuki-Miyaura Coupling of Chloronitroimidazoles Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary

Chloronitroimidazoles represent a unique class of "privileged scaffolds" in drug discovery, particularly for antiparasitic (e.g., metronidazole analogs) and hypoxic-selective anticancer agents. However, they present a dichotomy in reactivity:

  • Activation: The nitro group (

    
    ) strongly withdraws electron density, activating the adjacent C-Cl bond for oxidative addition, often surpassing the reactivity of unactivated aryl bromides.
    
  • Deactivation: The electron-deficient imidazole ring, combined with the Lewis-basic N3 nitrogen, creates a high risk of catalyst poisoning and competitive hydrolytic pathways.

This guide details a robust, field-validated protocol for the Suzuki coupling of 5-chloro-1-methyl-4-nitroimidazole and its isomers. It prioritizes a ligand-free Pd(II) / TBAB / Aqueous system that leverages the "nitro-effect" while mitigating catalyst deactivation.

Mechanistic Insight & Strategy

The "Nitro Effect" and Catalyst Poisoning

Success in coupling chloronitroimidazoles relies on balancing two competing factors:

  • Oxidative Addition (Favorable): The strong electron-withdrawing nature of the nitro group lowers the bond dissociation energy (BDE) of the C-Cl bond. This allows the use of cheaper aryl chlorides instead of bromides or iodides.

  • Coordination (Unfavorable): The imidazole N3 lone pair is a potent ligand for Pd(II). In unprotected imidazoles, this leads to the formation of stable, inactive bis(imidazole)-Pd complexes (catalyst arrest).

Strategic Imperative:

  • N-Protection is Mandatory: Unprotected chloronitroimidazoles rarely couple efficiently. Alkylation (Methyl, Benzyl) or protection (SEM, Boc) prevents N-H deprotonation and reduces N3 coordination ability.

  • Phase Transfer Catalysis: The use of Tetrabutylammonium Bromide (TBAB) is critical. It stabilizes colloidal Palladium nanoparticles (preventing "Pd-black" precipitation) and facilitates phase transfer in aqueous-organic mixtures.

Diagram: Mechanistic Challenges & Pathway

SuzukiMechanism Substrate 5-Chloro-1-methyl- 4-nitroimidazole OxAdd Oxidative Addition (Activated by NO2) Substrate->OxAdd Fast Poison Catalyst Poisoning (Pd-N coordination) Substrate->Poison If Unprotected (N-H) Pd0 Pd(0) Active Species Pd0->OxAdd TransMet Transmetalation (Base Assisted) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product 5-Aryl-1-methyl- 4-nitroimidazole RedElim->Product TBAB TBAB Additive TBAB->Pd0 Stabilizes Colloidal Pd

Figure 1: Catalytic cycle highlighting the activation by the nitro group and the risk of catalyst poisoning.

Optimized Reaction Conditions

The following matrix compares the "Standard Organic" approach with the "Green Aqueous" approach. The Aqueous/TBAB method is recommended for chloronitroimidazoles due to superior yields and cleaner profiles.

VariableMethod A: Aqueous/TBAB (Recommended) Method B: Organic/Anhydrous
Substrate 5-chloro-1-methyl-4-nitroimidazole5-chloro-1-methyl-4-nitroimidazole
Catalyst Pd(PPh₃)₂Cl₂ (3-5 mol%)Pd(dppf)Cl₂ (5 mol%)
Ligand None (Phosphine from precatalyst is sufficient)dppf (bidentate prevents poisoning)
Base K₂CO₃ (2.5 equiv)Cs₂CO₃ (2.0 equiv)
Additive TBAB (1.0 equiv)None
Solvent Water (degassed)1,4-Dioxane or DME
Temp/Time 70–80 °C / 4–6 hours90–100 °C / 12–18 hours
Yield 85–95%60–75%
Key Advantage Faster rates, stabilizes Pd, simple workup.Better for highly lipophilic boronic acids.

Detailed Protocol: Aqueous TBAB Method

Objective: Synthesis of 5-(4-methoxyphenyl)-1-methyl-4-nitroimidazole. Scale: 1.0 mmol (approx. 160 mg of chloride substrate).[1]

Reagents & Materials
  • Substrate: 5-chloro-1-methyl-4-nitroimidazole (161.5 mg, 1.0 mmol).

  • Coupling Partner: 4-Methoxyphenylboronic acid (182 mg, 1.2 mmol).

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (21 mg, 0.03 mmol, 3 mol%).

  • Base: Potassium Carbonate (K₂CO₃) (345 mg, 2.5 mmol).

  • Additive: Tetrabutylammonium bromide (TBAB) (322 mg, 1.0 mmol).

  • Solvent: Distilled Water (5 mL).

Step-by-Step Workflow
  • Preparation of Reaction Vessel:

    • Use a 25 mL round-bottom flask or a microwave vial equipped with a magnetic stir bar.

    • Critical: Although water is the solvent, oxygen must be removed to protect the catalyst. Sparge the distilled water with Nitrogen or Argon for 15 minutes prior to use.

  • Charge Reagents:

    • Add the chloronitroimidazole, boronic acid, TBAB, and K₂CO₃ to the flask.

    • Add the degassed water (5 mL).

    • Note: The mixture will likely be a suspension. This is normal.

  • Catalyst Addition:

    • Add the Pd(PPh₃)₂Cl₂ catalyst last.

    • Seal the vessel with a septum or cap. Purge the headspace with inert gas for 2 minutes.

  • Reaction:

    • Heat the mixture to 75–80 °C in an oil bath with vigorous stirring.

    • Monitoring: Check by TLC (Ethyl Acetate/Hexane 1:1) after 2 hours. The starting chloride (Rf ~0.6) should disappear, and a highly fluorescent (often yellow/orange) product spot will appear.

    • Reaction is typically complete within 4–6 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • The product often precipitates as a solid. Filter the solid and wash with cold water (3 x 5 mL) to remove inorganic salts and TBAB.

    • Alternative (if oily): Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Recrystallization from Ethanol is often sufficient.

    • If chromatography is needed: Silica gel, gradient elution 10% -> 40% EtOAc in Hexanes.

Workflow Diagram

Workflow Start Start: Degas Water (N2 Spurge, 15 min) Mix Charge Reagents: Substrate + Boronic Acid + Base + TBAB Start->Mix Cat Add Catalyst: Pd(PPh3)2Cl2 (3 mol%) Mix->Cat Heat Heat to 80°C 4-6 Hours Cat->Heat Check TLC Check (Disappearance of Chloride) Heat->Check Check->Heat Incomplete Workup Precipitation/Filtration or EtOAc Extraction Check->Workup Complete

Figure 2: Operational workflow for the aqueous Suzuki coupling.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Low Conversion (<50%) Catalyst poisoning by Imidazole N.Ensure N-protection (Methyl/SEM). Switch to Pd(dppf)Cl₂ (bidentate ligand resists displacement).
Protodehalogenation (C-Cl becomes C-H)Reductive elimination competing with transmetalation.Increase concentration of Boronic Acid (1.5 eq). Ensure solvent is strictly degassed.
Homocoupling of Boronic Acid Oxidation of Boronic acid by O₂.Rigorous degassing is required. Lower base concentration slightly.
Black Precipitate (Pd Black) Catalyst decomposition (colloidal collapse).Increase TBAB loading to 1.5 eq. TBAB acts as a stabilizer for the active Pd species.
Substrate Hydrolysis Nucleophilic attack of OH⁻ on C-Cl (activated by NO₂).Switch base from K₂CO₃ to K₃PO₄ (milder) or use anhydrous conditions (Dioxane).

References

  • Al-Soud, Y. A., et al. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 14, 2758-2767. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Bellina, F., et al. (2004). Suzuki-Miyaura cross-coupling of unprotected haloimidazoles. Tetrahedron, 60(38), 3813-3818. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Isomerization in Nitroimidazole Synthesis

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide expert insights and practical solutions for a common and often frust...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide expert insights and practical solutions for a common and often frustrating challenge in medicinal chemistry: preventing and controlling isomerization during the synthesis of nitroimidazoles. The formation of unwanted regioisomers not only reduces the yield of the desired product but can also lead to significant purification challenges and complicate biological evaluations.

Here, we move beyond simple protocols to explain the underlying principles that govern regioselectivity in nitroimidazole reactions. By understanding the "why," you can make more informed decisions in your experimental design and effectively troubleshoot issues as they arise.

Troubleshooting Guide: Common Isomerization Problems & Solutions

This section addresses specific issues you might encounter during the N-alkylation of unsymmetrical nitroimidazoles, a critical step where isomer control is paramount.

Question 1: My N-alkylation of 4(5)-nitroimidazole is producing a mixture of regioisomers. How can I improve the selectivity for the desired N-1 substituted product?

Answer:

This is a frequent challenge stemming from the tautomeric nature of the 4(5)-nitroimidazole ring and the comparable nucleophilicity of the two ring nitrogens. The final isomer ratio is a delicate balance of several factors. Here’s how to dissect and address the problem:

Probable Causes & Recommended Actions:

  • Incomplete Deprotonation & Tautomerism: In neutral or weakly basic conditions, both tautomers of the nitroimidazole exist in equilibrium. Alkylation can occur on either tautomer, leading to a mixture of products. The dominant tautomer may not be the most reactive, further complicating the outcome.

    • Solution: Employ a strong base to fully deprotonate the imidazole ring, forming a single anionic species. This shifts the reaction from a complex equilibrium (SE2' process) to a more predictable nucleophilic attack (SE2cB kinetics). Sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF is a common and effective choice.

  • Steric Hindrance: The steric bulk of substituents on the imidazole ring and the alkylating agent itself play a significant role. Alkylation will generally be favored at the less sterically hindered nitrogen atom.

    • Solution: If your starting material has a substituent at the C-5 position, alkylation will preferentially occur at N-1. Conversely, a C-4 substituent directs alkylation to N-3. When possible, choose an alkylating agent with appropriate steric bulk to further bias the reaction towards the desired isomer.

  • Reaction Conditions: Temperature and solvent choice can dramatically influence the isomer ratio.

    • Solution: Systematically screen reaction conditions. Lower temperatures may favor the kinetically controlled product, potentially increasing the yield of one isomer. In many cases, however, elevated temperatures can improve overall yield without compromising regioselectivity, as demonstrated in the alkylation of 4-nitroimidazole at 60°C. Aprotic solvents like acetonitrile, DMF, or DMSO are generally preferred.

Experimental Protocol: Regioselective N-Alkylation of 4-Nitroimidazole

This protocol is optimized for favoring the N-1 alkylated product.

  • Preparation: To a solution of 4-nitroimidazole (1 equivalent) in anhydrous acetonitrile, add potassium carbonate (K₂CO₃) (1.1 equivalents).

  • Reaction: Stir the mixture at room temperature for 15 minutes to facilitate the formation of the imidazolate anion.

  • Alkylation: Add the alkylating agent (e.g., ethyl bromoacetate, 2 equivalents) dropwise to the suspension.

  • Heating: Heat the reaction mixture to 60°C and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature, add ice-water, and extract the product with ethyl acetate.

  • Purification: Wash the organic phase with brine, dry over magnesium sulfate, and evaporate the solvent in vacuo. Purify the crude product by column chromatography.

Data Summary: Effect of Reaction Conditions on Alkylation Yield

Starting MaterialBaseSolventTemperature (°C)Yield (%)Reference
4-NitroimidazoleK₂CO₃Acetonitrile6085
4-NitroimidazoleK₂CO₃DMSORoom TempLow
4-NitroimidazoleKOHDMFRoom TempLow
2-Methyl-5-nitroimidazoleK₂CO₃Acetonitrile60High

Logical Workflow for Optimizing Regioselectivity

G cluster_0 Problem Identification cluster_1 Primary Troubleshooting Steps cluster_2 Secondary Considerations cluster_3 Analysis & Purification Problem Mixture of N-1 and N-3 Alkylated Isomers Base Evaluate Base: Switch to a stronger base (e.g., NaH) to ensure complete deprotonation. Problem->Base Cause: Incomplete Deprotonation Solvent Optimize Solvent: Test aprotic solvents (Acetonitrile, DMF, DMSO). Base->Solvent Temperature Adjust Temperature: Screen from low to elevated temps (e.g., 60°C) to balance yield and selectivity. Solvent->Temperature Sterics Assess Steric Factors: Consider bulk of alkylating agent and imidazole substituents. Temperature->Sterics Analysis Characterize Isomer Ratio: Use NMR, HPLC, or LC-MS. Temperature->Analysis If mixture persists Protecting_Group Advanced Strategy: Use protecting groups for unequivocal regiocontrol. Sterics->Protecting_Group Protecting_Group->Analysis Purification Separate Isomers: Employ column chromatography (Normal or Reverse Phase). Analysis->Purification

Caption: Troubleshooting workflow for N-alkylation regioselectivity.

Question 2: I am trying to synthesize a 2,4-disubstituted-5-nitroimidazole, but the reaction lacks regioselectivity. How can I control which position reacts?

Answer:

When dealing with multiple reactive sites on the nitroimidazole ring, such as in di-halogenated derivatives, achieving regioselectivity in cross-coupling reactions is key. The choice of catalyst and reaction conditions is critical.

Probable Cause & Recommended Action:

  • Catalyst System: The catalytic system, including the metal center and ligands, can significantly influence which position of a multi-substituted nitroimidazole participates in the reaction.

    • Solution: For reactions like the Suzuki-Miyaura coupling on a di-halogenated nitroimidazole, a systematic optimization of the palladium catalyst is recommended. It has been shown that different palladium catalysts can lead to varying degrees of regioselectivity. For the coupling of 2,4-dibromo-1-methyl-5-nitro-1H-imidazole with phenylboronic acid, Pd(OAc)₂ was found to provide the best conversion and selectivity under specific conditions.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol is adapted for the regioselective coupling at the C-4 position of 2,4-dibromo-1-methyl-5-nitro-1H-imidazole.

  • Reaction Setup: In a reaction vessel, combine 2,4-dibromo-1-methyl-5-nitro-1H-imidazole (1 equivalent), phenylboronic acid (1.1 equivalents), Na₂CO₃ (3 equivalents), and the palladium catalyst (e.g., Pd(OAc)₂, 0.04 equivalents).

  • Solvent: Add a solvent mixture of DME/EtOH/H₂O (3/1/1).

  • Reaction: Heat the mixture under an inert atmosphere and monitor by TLC.

  • Work-up & Purification: After completion, perform a standard aqueous work-up followed by extraction and purification via column chromatography to isolate the desired 2-bromo-1-methyl-5-nitro-4-phenyl-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: What is the best way to separate nitroimidazole isomers once they are formed?

A1: The separation of nitroimidazole isomers, which often have very similar physical properties, typically requires chromatographic techniques. Normal-phase column chromatography using silica gel is a common and effective method. For more challenging separations, High-Performance Liquid Chromatography (HPLC), particularly on reverse-phase (C18) or specialized columns, offers higher resolution. The choice of mobile phase is crucial and often requires careful optimization.

Q2: How can I confirm the identity of my synthesized nitroimidazole isomers?

A2: Spectroscopic methods are essential for the unambiguous identification of nitroimidazole isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools. The chemical shifts of the imidazole ring protons and carbons are sensitive to the position of the nitro group and the N-alkyl substituent. Comparing the spectra to literature values or using advanced techniques like NOESY can help determine the exact structure.

  • Mass Spectrometry (MS): While MS will give the same mass for isomers, it is crucial for confirming the molecular weight of the product. When coupled with liquid chromatography (LC-MS), it can help quantify the isomer ratio in a mixture.

  • Single Crystal X-ray Crystallography: For absolute confirmation of the structure, obtaining a single crystal and performing X-ray diffraction analysis is the gold standard.

Q3: Can protecting groups be used to ensure regioselectivity?

A3: Yes, using a protecting group is a reliable, albeit longer, strategy to achieve high regioselectivity. For instance, one of the nitrogen atoms in an unsymmetrical imidazole can be protected (e.g., with a trityl or BOC group), forcing alkylation to occur at the other nitrogen. A subsequent deprotection step then yields the desired single isomer. This approach is particularly useful in complex, multi-step syntheses where absolute control over the regiochemical outcome is necessary.

Q4: Does the position of the nitro group (e.g., 2-nitro vs. 4-nitro vs. 5-nitro) affect the molecule's reactivity?

A4: Absolutely. The position of the electron-withdrawing nitro group significantly influences the electronic properties of the imidazole ring and, consequently, its reactivity and biological activity.

  • Acidity: The pKa of the imidazole is affected, which in turn influences the ease of deprotonation.

  • Nucleophilicity: The nitro group deactivates the ring towards electrophilic attack. In N-alkylation of the anion, electron-withdrawing groups at the 4(5)-position make the more distant nitrogen the preferred site of attack.

  • Biological Activity: The biological mechanism of action for many nitroimidazole drugs relies on the bioreductive activation of the nitro group. The specific isomer can have a profound impact on this process and the drug's overall efficacy and toxicity profile.

Decision Tree for Isomer Synthesis Strategy

G Start Goal: Synthesize a Specific Nitroimidazole Isomer Check_Symmetry Is the Nitroimidazole Precursor Symmetrical? Start->Check_Symmetry Direct_Alkylation Proceed with Direct Alkylation. Isomerization is not an issue. Check_Symmetry->Direct_Alkylation Yes Control_Factors Isomer Mixture Likely. Need to Control Regioselectivity. Check_Symmetry->Control_Factors No Optimize_Conditions Optimize Reaction Conditions: - Base (Strong, e.g., NaH) - Solvent (Aprotic) - Temperature - Sterics Control_Factors->Optimize_Conditions High_Selectivity_Needed Is >99% Selectivity Required? Optimize_Conditions->High_Selectivity_Needed Use_PG Use a Protecting Group Strategy. High_Selectivity_Needed->Use_PG Yes Purify Purify Isomers via Chromatography (HPLC). High_Selectivity_Needed->Purify No

Caption: Strategy selection for nitroimidazole isomer synthesis.

References

  • Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

  • Matias, D., et al. (2017). An Efficient One-Pot Catalyzed Synthesis of 2,4-Disubstituted 5-Nitroimidazoles Displaying Antiparasitic and Antibacterial Activities. Molecules, 22(8), 1297. [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica. [Link]

  • Wang, Z., et al. (2015). Transition-Metal-Catalyzed Arylation of Nitroimidazoles and Further Transformations of Manipulable Nitro Group. The Journal of Organic Chemistry, 80(4), 2156-2164. [Link]

  • Kajfez, F., Sunjic, V., Kolbah, D., Fajdiga, T., & Oklobdzija, M. (1968). 1-Substitution in 2-methyl-4(5)-nitroimidazole. I. Synthesis of compounds with potential antitrichomonal activity. Journal of Medicinal Chemistry, 11(1), 167-169. [Link]

  • DumanoviC, D., KosanoviC, D., & Zuman, P. (1994). OPTIMIZATION OF SYNTHESIS OF NITROIMIDAZOLES AND NITROPYRAZOLES BASED ON POLAROGRAPHIC INVESTIGATIONS. HETEROCYCLES, 37(3), 2009. [Link]

  • Grimmett, M. R., & Iddon, B. (1984). N-Alkylation of imidazoles. University of Otago. [Link]

  • Wang, H., et al. (2014). Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging. Bioorganic & Medicinal Chemistry Letters, 24(22), 5238-5243. [Link]

  • Cardiff University. (n.d.). Fluorescently Labelled Nitroimidazole. Retrieved February 24, 2026, from [Link]

  • Gambino, D., et al. (2019). Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives and their copper(II) coordination compounds. Journal of Inorganic Biochemistry, 193, 132-145. [Link]

  • Starek, M., et al. (2023). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Processes, 11(1), 198. [Link]

  • Jenkins, T. C., et al. (1992).
Optimization

Purification methods for chloronitroimidazole isomers

Technical Support Center: Purification of Chloronitroimidazole Isomers Emergency Safety Notice: Energetic Potential WARNING: Nitroimidazoles are precursors to energetic materials (e.g., 2,4-dinitroimidazole). While mono-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Chloronitroimidazole Isomers

Emergency Safety Notice: Energetic Potential

WARNING: Nitroimidazoles are precursors to energetic materials (e.g., 2,4-dinitroimidazole). While mono-nitro derivatives are generally stable, they possess high decomposition energies.

  • Never distill nitroimidazoles to dryness without a safety shield.

  • Avoid metal spatulas with dry, crystalline nitro compounds (friction sensitivity).

  • Exotherms: Nitration reactions are highly exothermic; quench into ice water, never add water to the acid.

Module 1: The "Impossible" Separation (Tautomerism)

User Query: "I am trying to separate 4-chloro-5-nitroimidazole from 5-chloro-4-nitroimidazole using silica column chromatography, but they co-elute or equilibrate. What solvent system should I use?"

Technical Diagnosis: You are likely attempting to separate tautomers , not distinct isomers. In N-unsubstituted imidazoles (containing an N-H bond), the proton rapidly migrates between N1 and N3. Therefore, 4-chloro-5-nitroimidazole and 5-chloro-4-nitroimidazole are the same chemical entity (referred to as 4(5)-chloro-5(4)-nitroimidazole) in solution. Separation is impossible without "locking" the nitrogen via alkylation.

Actionable Protocol:

  • Do not attempt chromatographic separation on the free base.

  • Derivatization: If you need a specific isomer for structure-activity relationship (SAR) studies, you must first alkylate the nitrogen (e.g., methylation, benzylation). This locks the tautomer into two distinct regioisomers:

    • Isomer A: 5-chloro-1-alkyl-4-nitroimidazole

    • Isomer B: 4-chloro-1-alkyl-5-nitroimidazole

  • Proceed to Module 2 for the separation of these locked regioisomers.

Visualizing the Tautomerism vs. Regioisomerism:

Tautomerism cluster_0 Tautomeric Equilibrium (Inseparable) cluster_1 Locked Regioisomers (Separable) T1 4-chloro-5-nitroimidazole (N-H on N1) T2 5-chloro-4-nitroimidazole (N-H on N3) T1->T2 Rapid H-shift R1 5-chloro-1-methyl-4-nitroimidazole (Stable Solid) T2->R1 + Me-I / Base R2 4-chloro-1-methyl-5-nitroimidazole (Stable Solid) T2->R2 + Me-I / Base

Caption: Figure 1. Tautomeric equilibrium of N-unsubstituted imidazoles vs. stable N-alkylated regioisomers.

Module 2: Chromatographic Separation of Alkylated Regioisomers

User Query: "I have alkylated 2-chloro-4-nitroimidazole and obtained a mixture of the 4-nitro and 5-nitro isomers (ratio ~10:1). How do I purify the minor 5-nitro isomer?"

Technical Insight: Alkylation of nitroimidazoles typically yields a mixture of regioisomers. The 4-nitro isomer is usually the major product due to steric hindrance and electronic effects, while the 5-nitro isomer is the minor product (often <10%). These isomers have distinct dipole moments, allowing for separation on silica gel.

Troubleshooting Guide:

Parameter4-Nitro Isomer (Major)5-Nitro Isomer (Minor)Separation Strategy
Polarity (Rf) Generally Lower Polarity (Higher Rf)Generally Higher Polarity (Lower Rf)The 4-nitro isomer elutes first in non-polar systems.
Solubility High in organic solventsLower (often crystallizes first)Fractional crystallization can enrich the minor isomer.
UV Absorbance

often ~300-310 nm

often ~280-290 nm
Use dual-wavelength detection (254 nm & 300 nm).

Step-by-Step Purification Protocol:

  • Crude Enrichment (Flash Chromatography):

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Start with Hexane:Ethyl Acetate (4:1) .

    • Procedure:

      • Load crude mixture (dissolved in minimum DCM).[1]

      • Elute isocratically. The 4-nitro isomer (less polar) will elute first.

      • Increase polarity to 1:1 Hexane:EtOAc to elute the 5-nitro isomer.

  • Fine Purification (Recrystallization):

    • If the 5-nitro fraction is still impure (contains tailing 4-nitro), perform recrystallization.

    • Solvent: Ethanol or Methanol.

    • Technique: Dissolve in boiling ethanol; cool slowly to 4°C. The 5-nitro isomer often crystallizes more readily due to higher symmetry/packing forces.

Reference Citation: Separation of 4- and 5-nitro isomers was achieved via careful column chromatography using Hexane/EtOAc gradients, confirmed by NOESY and UV differences. [1]

Module 3: Purification of Synthesized Chloronitroimidazoles (Work-up)

User Query: "I synthesized 5-chloro-1-methyl-4-nitroimidazole via nitration. The product is yellow and acidic. How do I get pure white crystals?"

Technical Insight: Nitration reactions use concentrated


 and 

. Residual acid trapped in the crystal lattice causes yellowing and decomposition. The "oiling out" phenomenon is common if the organic solvent is not removed properly before crystallization.

Self-Validating Purification Protocol:

  • Quench & Neutralization (Critical Step):

    • Pour the reaction mixture slowly into crushed ice (exothermic!).

    • Adjust pH to 3.0–4.0 using

      
       or 
      
      
      
      .
    • Why? Nitroimidazoles are weak bases (

      
      ) but can be amphoteric. pH 3-4 ensures the free base precipitates while inorganic salts remain soluble.
      
  • Extraction:

    • Extract aqueous slurry with Chloroform (

      
      )  or Ethyl Acetate .
      
    • Note: Do not use Diethyl Ether (peroxide risk with oxidizers).

  • Crystallization (The "Anti-Solvent" Method):

    • Dry organic layer over anhydrous

      
      .[2]
      
    • Concentrate under vacuum until 80% of solvent is removed (do not dry completely).

    • Add Anti-solvent: Slowly add Petroleum Ether or Hexane to the concentrated chloroform solution while stirring.

    • Observation: A white precipitate should form. If oil forms, reheat to dissolve and cool more slowly.

Quantitative Data Summary (Typical Yields):

Solvent SystemYield (%)Purity (HPLC)Melting Point
Chloroform / Pet Ether93.2%>99.3%146–148°C
Ethanol (Recryst.)85.0%>99.5%147–149°C

Workflow Diagram:

PurificationWorkflow Start Crude Nitration Mixture (H2SO4 + Product) Quench Quench in Ice Water (Temp < 10°C) Start->Quench pH Adjust pH to 3.0-4.0 (Precipitates Product) Quench->pH Extract Extract with CHCl3 pH->Extract Dry Dry (MgSO4) & Concentrate Extract->Dry Precip Add Petroleum Ether (Anti-solvent) Dry->Precip Final Pure Crystals (White Solid) Precip->Final

Caption: Figure 2.[3] Work-up and purification workflow for 5-chloro-1-methyl-4-nitroimidazole. [2][3]

Module 4: Analytical Validation (HPLC)

User Query: "How do I confirm the purity of my isolated isomer?"

Recommended HPLC Method: To distinguish between closely related chloronitroimidazole isomers, use a Reverse Phase (RP) method with ion-pairing or pH control.

  • Column: C18 (e.g., ZORBAX SB-C18, 150mm x 4.6mm, 5µm).[4]

  • Mobile Phase:

    • Solvent A: 0.1% Triethylamine in Water (pH adjusted to 3.0 with

      
      ).[4]
      
    • Solvent B: Methanol or Acetonitrile.[5]

    • Ratio: Isocratic 74:26 (Buffer:MeOH) or Gradient.

  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection: UV at 300 nm (optimal for nitro group conjugation).[3]

  • Expected Result: Isomers should resolve with baseline separation due to slight hydrophobicity differences caused by the nitro group position relative to the chlorine.

References

  • Structure-Activity Relationships of Antitubercular Nitroimidazoles. Journal of Medicinal Chemistry. (2009). Separation of 4- and 5-nitro isomers via column chromatography.[5][6][7][8][9]

  • Preparation method of 5-chloro-1-methyl-4-nitroimidazole. BenchChem Technical Support / Patent CN101948435A. Detailed extraction and crystallization protocol using Chloroform/Petroleum Ether.

  • Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules / NIH. Synthesis and characterization data.[2][10]

  • Simultaneous determination of five nitroimidazole antimicrobials. BMC Chemistry. HPLC method validation for nitroimidazole derivatives. [4]

Sources

Troubleshooting

Technical Support Center: 4-Chloro-1-methyl-2-nitro-1H-imidazole

Welcome to the dedicated support resource for researchers, scientists, and drug development professionals working with 4-Chloro-1-methyl-2-nitro-1H-imidazole. This guide provides in-depth technical information, troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support resource for researchers, scientists, and drug development professionals working with 4-Chloro-1-methyl-2-nitro-1H-imidazole. This guide provides in-depth technical information, troubleshooting protocols, and frequently asked questions to ensure the stability and integrity of this compound throughout your experimental workflows.

Introduction: Understanding the Stability of 4-Chloro-1-methyl-2-nitro-1H-imidazole

4-Chloro-1-methyl-2-nitro-1H-imidazole is a substituted nitroimidazole, a class of compounds known for their chemical reactivity, which is integral to their biological activity but also presents challenges regarding their stability in solution. The electron-withdrawing nature of the nitro group and the presence of a halogen substituent can render the imidazole ring susceptible to degradation under various experimental conditions. This guide is designed to help you navigate these potential challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 4-Chloro-1-methyl-2-nitro-1H-imidazole in solution?

A1: The stability of 4-Chloro-1-methyl-2-nitro-1H-imidazole can be influenced by several factors, including:

  • pH: Both acidic and alkaline conditions can promote hydrolysis or other degradation pathways.

  • Solvent: The polarity and protic nature of the solvent can impact stability. Protic solvents, for instance, may participate in solvolysis reactions.

  • Temperature: Elevated temperatures typically accelerate the rate of degradation.

  • Light: Photodegradation can be a concern for many nitroaromatic compounds.

  • Presence of Nucleophiles: Strong nucleophiles can displace the chloro substituent.

Q2: I am dissolving my 4-Chloro-1-methyl-2-nitro-1H-imidazole in DMSO for long-term storage. Is this advisable?

A2: While DMSO is a common solvent for stock solutions, its suitability for long-term storage of 4-Chloro-1-methyl-2-nitro-1H-imidazole should be empirically verified. We recommend preparing a small-scale stock solution and monitoring its purity over time using a suitable analytical method like HPLC-UV. For long-term storage, it is generally best to store the compound as a dry powder at -20°C or below, protected from light and moisture.

Q3: My solution of 4-Chloro-1-methyl-2-nitro-1H-imidazole has turned a slight yellow color. What could be the cause?

A3: A change in color, such as the appearance of a yellow tint, is often an indicator of compound degradation. This could be due to the formation of degradation products with different chromophores. It is crucial to investigate the purity of the solution before proceeding with your experiment.

Q4: How can I determine the stability of 4-Chloro-1-methyl-2-nitro-1H-imidazole in my specific experimental buffer?

A4: A forced degradation study is the most effective way to assess the stability of the compound in your buffer. This involves incubating the compound in the buffer under various stress conditions (e.g., elevated temperature, different pH values) and monitoring its concentration over time.

Troubleshooting Guides

Guide 1: Investigating Solution Discoloration and Suspected Degradation

This guide provides a systematic approach to identifying the cause of solution discoloration and confirming compound degradation.

Experimental Workflow:

A Observe Solution Discoloration B Prepare Control Samples: 1. Freshly prepared solution 2. Solvent blank A->B C Analyze by HPLC-UV or LC-MS B->C D Compare Chromatograms: - Peak area of parent compound - Presence of new peaks C->D E Degradation Confirmed? D->E F Identify Degradants (LC-MS/MS) E->F Yes H No Degradation Detected: Investigate other sources of contamination E->H No G Optimize Storage/Experimental Conditions F->G

Caption: Workflow for troubleshooting suspected degradation.

Step-by-Step Protocol:

  • Prepare Control Samples:

    • Prepare a fresh solution of 4-Chloro-1-methyl-2-nitro-1H-imidazole at the same concentration as the discolored solution.

    • Use the same solvent or buffer as a blank.

  • Analytical Method:

    • Utilize a stability-indicating analytical method, preferably High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Analysis:

    • Inject the discolored solution, the freshly prepared solution, and the solvent blank into the analytical system.

  • Data Interpretation:

    • Compare the chromatogram of the discolored solution to the fresh solution. A significant decrease in the peak area of the parent compound and/or the appearance of new peaks indicates degradation.

    • The solvent blank will help identify any peaks originating from the solvent itself.

Guide 2: Proactive Stability Assessment in a New Buffer System

This guide outlines a forced degradation study to proactively determine the stability of 4-Chloro-1-methyl-2-nitro-1H-imidazole in your experimental buffer.

Forced Degradation Study Design:

ConditionDescriptionPurpose
Acid Hydrolysis 0.1 M HCl at 40°CTo assess stability in acidic conditions.
Base Hydrolysis 0.1 M NaOH at 40°CTo assess stability in alkaline conditions.
Oxidative Stress 3% H₂O₂ at 40°CTo evaluate susceptibility to oxidation.
Thermal Stress Buffer at 60°CTo determine the impact of elevated temperature.
Photostability Buffer exposed to UV/Vis lightTo check for light-induced degradation.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 4-Chloro-1-methyl-2-nitro-1H-imidazole in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Incubation Samples: Dilute the stock solution into your experimental buffer to the final working concentration. Also, prepare samples in the stress conditions outlined in the table above.

  • Time Points: Collect aliquots from each sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: If necessary, quench the reaction to stop further degradation before analysis (e.g., by neutralizing the pH or diluting the sample).

  • Analysis: Analyze all samples by a validated HPLC-UV or LC-MS method.

  • Data Analysis: Plot the concentration of 4-Chloro-1-methyl-2-nitro-1H-imidazole versus time for each condition to determine the degradation kinetics.

Degradation Pathway Visualization:

A 4-Chloro-1-methyl-2-nitro-1H-imidazole B Hydrolysis (pH dependent) A->B C Nucleophilic Substitution A->C D Photodegradation A->D E Reduction of Nitro Group A->E F Degradation Products B->F C->F D->F E->F

Caption: Potential degradation pathways for 4-Chloro-1-methyl-2-nitro-1H-imidazole.

References

  • General Principles of Drug Stability Testing: International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Forced Degradation Studies: Alsante, K. M., et al. (2007). The Role of Forced Degradation in Developing Stability-Indicating Methods. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 1-14. [A general reference, as a direct link to the specific article may require a subscription. A search for the title will yield the abstract and purchasing options.]
  • Chemistry of Nitroimidazoles: A textbook on heterocyclic chemistry would provide foundational knowledge. For example, Heterocyclic Chemistry by Joule, J. A., and Mills, K. [A general reference to a well-established textbook.]
Optimization

Troubleshooting regioselectivity in imidazole nitration

The following technical guide is structured as a specialized support hub for researchers encountering regioselectivity issues in imidazole nitration. Topic: Troubleshooting Regioselectivity & Isomer Control Lead Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support hub for researchers encountering regioselectivity issues in imidazole nitration.

Topic: Troubleshooting Regioselectivity & Isomer Control Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Moving Target" Challenge

If you are struggling to isolate a specific nitroimidazole isomer, you are not alone. Imidazole nitration is notoriously sensitive because the substrate is a "moving target" due to annular tautomerism.

In unsubstituted imidazole, the N1 and N3 positions are rapidly exchanging protons. Mechanistically, this makes position C4 and C5 equivalent until a substituent is locked in place. Furthermore, the basicity of the ring (


) means standard nitration conditions (mixed acid) generate the imidazolium cation , which is highly deactivated and resistant to electrophilic aromatic substitution (

).

This guide breaks down the three most common "pain points" reported by our users:

  • The C4/C5 Conundrum: Why you can't get the 5-isomer directly.

  • The N-Alkylation Fork: How to force the alkyl group to the "wrong" side.

  • The "Impossible" C2 Isomer: Accessing the 2-nitro position.

Decision Matrix: Select Your Protocol

Before proceeding, verify your target isomer against this decision tree to ensure you are using the correct synthetic strategy.

ImidazoleNitration Start Target Isomer? C4 4-Nitroimidazole (Unsubstituted) Start->C4 C2 2-Nitroimidazole Start->C2 N_Sub N-Alkyl-Nitroimidazole Start->N_Sub Method1 Standard Mixed Acid (HNO3/H2SO4) C4->Method1 Direct Nitration Method2 Diazotization of 2-Aminoimidazole C2->Method2 Direct Nitration Fails Fork Which Isomer? N_Sub->Fork Isomer14 1-Alkyl-4-Nitro Fork->Isomer14 Isomer15 1-Alkyl-5-Nitro Fork->Isomer15 ProtocolA Basic Alkylation (K2CO3/DMF) Isomer14->ProtocolA Thermodynamic Control ProtocolB Acidic Alkylation (Formic Acid/DMS) Isomer15->ProtocolB Kinetic/Specific Control

Figure 1: Strategic decision tree for selecting the correct synthetic route based on the target nitroimidazole isomer.

Troubleshooting Module: C4 vs. C5 Selectivity

The Issue

"I am nitrating imidazole and only isolating 4-nitroimidazole. I need the 5-nitro isomer."

Technical Explanation

In unsubstituted imidazole, 4-nitroimidazole and 5-nitroimidazole are tautomers. They are the same compound until the nitrogen is substituted.



Under standard mixed acid conditions (

), the imidazole ring is protonated to form the imidazolium cation. This cation is deactivated. The nitronium ion (

) attacks the C4/C5 positions because the transition state (sigma complex) is slightly more stable than attack at C2, though the reaction is slow and requires heat.
The Solution: Post-Nitration Alkylation

You cannot "nitrate at C5" directly. You must nitrate first (getting the 4/5 tautomer) and then alkylate. However, the alkylation conditions dictate the final isomer.

Protocol A: Synthesis of 1-Methyl-4-Nitroimidazole (Thermodynamic)

Under basic conditions, the imidazole anion is formed. Steric hindrance directs the alkyl group to the nitrogen furthest from the nitro group (N1).

  • Reagents: 4-nitroimidazole,

    
    , MeI or DMS, DMF/MeCN.
    
  • Outcome: >90% 1-methyl-4-nitroimidazole .

Protocol B: Synthesis of 1-Methyl-5-Nitroimidazole (Kinetic/Acidic)

To force the alkyl group onto the nitrogen adjacent to the nitro group (yielding the 5-nitro isomer), you must avoid the anionic species and use acidic methylation conditions.

  • Reagents: 4-nitroimidazole, Formic Acid (90%), Dimethyl Sulfate (DMS).

  • Mechanism: The specific solvation or protonation state in formic acid favors methylation at the sterically crowded N3 position (which becomes N1 in the product numbering).

  • Reference: This "inverse" regioselectivity is documented in specialized heterocycle synthesis literature [1].

Data Comparison: Alkylation Regioselectivity

PrecursorConditionsMajor ProductYield (Approx)
4-Nitroimidazole

/ DMF /

1-Methyl-4-nitroimidazole 85-95%
4-NitroimidazoleFormic Acid / DMS /

1-Methyl-5-nitroimidazole ~80%
1-Methylimidazole

/

(Nitration)
Mixture (4-nitro / 5-nitro)Variable (often 4-nitro favored)

Troubleshooting Module: Accessing C2 (2-Nitroimidazole)

The Issue

"Direct nitration of imidazole yields no 2-nitroimidazole. How do I access this pharmacophore?"

Technical Explanation

Direct electrophilic substitution at C2 is effectively impossible for simple imidazoles. While C2 is electron-deficient (inductive effect of two nitrogens), the intermediate sigma complex formed during


 at C2 is less stable than at C4/C5. Furthermore, the lone pairs are often protonated or coordinated, preventing attack.
The Solution: The Diazotization Protocol

You must use a Sandmeyer-type approach starting from 2-aminoimidazole. This bypasses the


 mechanism entirely.
Step-by-Step Protocol (Modified from US3420842A [2]):
  • Precursor: Start with 2-aminoimidazole sulfate (or hydrochloride).

  • Diazotization: Dissolve in concentrated fluoroboric acid (

    
    ) or mineral acid. Cool to 
    
    
    
    .
  • Nitrite Addition: Add Sodium Nitrite (

    
    ) slowly. The 2-amino group forms a diazonium salt.
    
  • Substitution: Treat the diazonium intermediate with excess Sodium Nitrite in the presence of Copper powder (catalyst).

  • Workup: The diazonium group is displaced by the nitro group. Extract with ethyl acetate at pH 2.0.

Critical Note: This reaction generates nitrogen gas and involves unstable diazonium intermediates. Temperature control (


 during addition) is vital to prevent decomposition.

Safety & Hazards: Thermal Runaway

The Issue

"My reaction exothermed uncontrollably during the addition of imidazole to the mixed acid."

Technical Explanation

Imidazole is a base.[1][2] Adding it to concentrated sulfuric/nitric acid generates a massive exotherm of neutralization before the nitration even begins. If the temperature spikes, the nitration rate accelerates exponentially, leading to a thermal runaway or "fume-off."

Safety Protocol
  • Salt Formation First: Ideally, convert imidazole to imidazole nitrate salt before adding it to the sulfuric acid. This mitigates the heat of neutralization.

  • Temperature Limits: Maintain internal temperature

    
     during addition.
    
  • Quenching: Never pour water into the reaction mixture. Pour the reaction mixture onto ice.

  • Shock Sensitivity: Polynitroimidazoles (e.g., 2,4,5-trinitroimidazole) are high-energy density materials (explosives). Handle dried products with extreme caution [3].

Visualizing the Mechanism

The following diagram illustrates why the C4 path is favored in acidic media via the sigma complex stability.

Mechanism Im Imidazole (Neutral) ImH Imidazolium (Cation) Im->ImH + H+ (Fast) Sigma4 Sigma Complex (C4 Attack) STABLE ImH->Sigma4 + NO2+ Sigma2 Sigma Complex (C2 Attack) UNSTABLE ImH->Sigma2 + NO2+ (Disfavored) Prod4 4-Nitroimidazole Sigma4->Prod4 - H+

Figure 2: Mechanistic pathway showing the kinetic preference for C4 substitution over C2 in acidic media.

References

  • Synthesis of 1-methyl-5-nitroimidazole. PrepChem. Available at: [Link]

  • Process for the preparation of 2-nitroimidazoles.Beaman et al. (Merck & Co). US Patent 3,420,842.
  • 1-Methyl-5-nitro-1H-imidazole (Crystallography & Energetics). Wang et al. (2011).[3] Acta Crystallographica.[3] Available at: [Link]

  • Regioselective alkylation of 4(5)-nitro-1H-imidazoles. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link][3][4][5][6]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4-Position Functionalization

Welcome, researchers, to your dedicated resource for navigating one of the more persistent challenges in synthetic chemistry: the functionalization of sterically hindered 4-positions. This guide is designed to provide pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, to your dedicated resource for navigating one of the more persistent challenges in synthetic chemistry: the functionalization of sterically hindered 4-positions. This guide is designed to provide practical, in-depth solutions and troubleshooting strategies, moving beyond simple protocols to explain the why behind each experimental choice. Whether you are working on novel pharmaceuticals or advanced materials, mastering these reactions is key to unlocking new molecular architectures.

I. Understanding the Challenge: The "Crowded" 4-Position

Steric hindrance at the 4-position of an aromatic or heterocyclic ring arises from the spatial bulk of neighboring substituents, typically at the 3- and 5-positions. This crowding impedes the approach of reagents and catalysts, which can dramatically lower reaction rates and yields. The core of the problem lies in overcoming the energetic barrier imposed by non-bonding interactions between the incoming group and the existing substituents.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is my standard cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) failing at a hindered 4-position?

A1: Standard cross-coupling conditions often fail for several reasons directly related to steric bulk:

  • Inefficient Oxidative Addition: The palladium catalyst struggles to access and insert into the carbon-halide bond due to flanking groups.[3]

  • Slow Transmetalation: The transfer of the organometallic reagent (e.g., boronic acid) to the palladium center is sterically impeded.[3]

  • Difficult Reductive Elimination: The final bond-forming step can be hindered, preventing the release of the product and regeneration of the catalyst.

  • Inappropriate Ligand Choice: Standard ligands may not be bulky or electron-rich enough to promote the necessary catalytic steps for demanding substrates.[3][4]

Q2: I'm observing significant amounts of starting material decomposition or side products. What's happening?

A2: When the desired reaction pathway is slow due to steric hindrance, competing side reactions can become dominant. Common side reactions include:

  • Hydrodehalogenation: Replacement of the halide with a hydrogen atom.

  • Homocoupling: Coupling of two molecules of the organometallic reagent.[3]

  • Protodeborylation: Cleavage of the C-B bond in Suzuki reactions before cross-coupling can occur, a common issue with certain boronic acids and esters.[5]

Q3: Are there general strategies to consider before optimizing a specific reaction type?

A3: Yes, several high-level strategies can be employed:

  • Catalyst System Modification: Employing catalysts and ligands specifically designed for sterically demanding substrates is often the most effective approach. This includes using bulky, electron-rich phosphine ligands in palladium catalysis.[4][6]

  • Remote C-H Functionalization: This advanced technique uses a directing group to guide a catalyst to a specific, often remote, C-H bond, bypassing the need for a pre-installed halide.[7][8][9]

  • Alternative Activation Modes: Exploring methodologies like photoredox catalysis can open up new reaction pathways that are less sensitive to ground-state steric effects.[10][11]

II. Troubleshooting and Optimization Guides

This section provides detailed, actionable advice for specific reaction classes commonly used for 4-position functionalization.

A. Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig)

These reactions are workhorses in synthetic chemistry, but their success with hindered substrates is highly dependent on the careful selection of reagents and conditions.

Problem: Low to no product yield in a Suzuki-Miyaura coupling of a 4-bromo-3,5-disubstituted pyridine.

Troubleshooting Flowchart

G start Low Yield Observed ligand 1. Optimize Ligand: - Switch to bulky biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos, AntPhos). - These promote oxidative addition and reductive elimination. start->ligand base 2. Optimize Base: - Use a stronger, non-nucleophilic base (e.g., Cs₂CO₃, K₃PO₄). - This accelerates transmetalation. ligand->base If no improvement success Yield Improved ligand->success Check Yield solvent 3. Optimize Solvent/Temperature: - Increase reaction temperature. - Use higher-boiling solvents (e.g., dioxane, toluene). - Ensure adequate degassing. base->solvent If no improvement base->success Check Yield boron 4. Evaluate Boron Source: - Switch from boronic acid to a more reactive boronic ester (e.g., pinacol or catechol esters). - Consider using potassium trifluoroborates. solvent->boron If still low yield solvent->success Check Yield boron->success Check Yield

Caption: Troubleshooting flowchart for low-yield Suzuki-Miyaura reactions.

Quantitative Data Summary: Ligand Effects in Sterically Hindered Couplings
Ligand TypeKey FeatureTypical ApplicationExpected Yield Improvement
Standard Triarylphosphines (e.g., PPh₃) Basic, less bulkyNon-hindered substratesBaseline (often <10%)
Bulky, Electron-Rich Biarylphosphines (e.g., XPhos, SPhos) [3][6]Steric bulk and electron-donating propertiesHindered aryl chlorides/bromidesModerate to High (50-95%)
Ferrocene-Based Ligands (e.g., dppf) [4]Bidentate, robustGeneral cross-couplingsModerate (40-80%)
P,N-Ligands [12][13]Hemilabile coordinationSpecialized aminationsHigh (70-99%)
B. Direct C-H Functionalization

Directly converting a C-H bond to a C-C or C-heteroatom bond is an atom-economical strategy that can sometimes bypass the challenges of traditional cross-coupling. However, achieving regioselectivity at the 4-position is non-trivial.

Problem: Lack of selectivity for the 4-position in a directed C-H borylation.

A1: Regioselectivity in C-H functionalization is often governed by sterics, with the catalyst favoring the least hindered position.[14][15][16] For 4-position functionalization, this presents a paradox.

  • Directing Group Strategy: The most reliable method is to use a directing group (DG) that positions the catalyst specifically at the C4-H bond. While ortho- and meta-directing groups are more common, specialized templates have been developed for para-selective reactions.[7][8][9][17]

  • Steric Shielding Strategy: A novel approach involves using a bulky cation as a "steric shield" to block the more accessible positions, forcing an iridium catalyst to functionalize the remote para-position.[18]

Conceptual Workflow: Directing Group Strategy

G sub Substrate with Directing Group (DG) coord Coordination of DG to Metal sub->coord cat Transition Metal Catalyst (e.g., Pd, Rh, Ir) cat->coord activation Regioselective C-H Activation at 4-Position coord->activation functionalization Functionalization (e.g., arylation, olefination) activation->functionalization release Product Release & Catalyst Turnover functionalization->release

Caption: Conceptual workflow for a directing group-mediated C-H functionalization.

C. Alternative Strategies for Highly Congested Systems

When conventional methods fail, it's time to explore less traditional, often mechanism-distinct, approaches.

Problem: All thermal catalytic methods have failed for a tetra-ortho-substituted biaryl synthesis.

A1: Extremely hindered systems may require radical-based or photochemically-induced pathways that have different transition state geometries and are less susceptible to steric hindrance.

  • Photoredox Catalysis: This method uses light to generate highly reactive radical intermediates. The subsequent coupling events can be less sensitive to steric bulk than traditional two-electron pathways.[10][11][19] Dual catalysis systems, combining photoredox with nickel catalysis, have proven particularly effective for challenging cross-couplings.[20]

  • Organocatalysis: Chiral organocatalysts, such as phosphoric acids or proline derivatives, can create a highly organized, sterically confined environment that forces a reaction to proceed with high selectivity, sometimes overcoming steric barriers through non-covalent interactions.[21][22][23][24]

III. Detailed Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling for a Sterically Hindered 4-Chloro-3,5-dimethylpyridine

This protocol is adapted from methodologies proven effective for sterically demanding substrates.[3][25]

1. Reagent and Glassware Preparation:

  • Oven-dry all glassware overnight and cool under a stream of dry nitrogen or in a desiccator.
  • Ensure all solvents are anhydrous and reagents are of high purity. Degas solvents by sparging with nitrogen or argon for at least 30 minutes.

2. Reaction Setup:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-chloro-3,5-dimethylpyridine (1.0 mmol, 1 equiv.), the desired arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.).
  • Add the palladium precatalyst (e.g., XPhos-Pd-G3, 0.02 mmol, 2 mol%) and the ligand (e.g., XPhos, 0.04 mmol, 4 mol%) if not using a precatalyst complex.
  • Evacuate and backfill the flask with nitrogen or argon three times.

3. Reaction Execution:

  • Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
  • Heat the reaction mixture to 100-110 °C with vigorous stirring.
  • Monitor the reaction progress by TLC or LC-MS. Reactions with hindered substrates may require 12-24 hours.

4. Work-up and Purification:

  • After completion, cool the reaction to room temperature.
  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.
  • Wash the combined organic layers with water (2 x 15 mL) and brine (15 mL).
  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography on silica gel.

IV. Conclusion and Future Outlook

Overcoming steric hindrance at the 4-position requires a departure from standard reaction conditions and an embrace of modern catalytic systems. The key to success lies in understanding the mechanistic bottlenecks—be it oxidative addition, transmetalation, or reductive elimination—and selecting the appropriate tools to overcome them. The development of increasingly sophisticated ligands, the rise of remote C-H functionalization, and the application of novel activation modes like photoredox catalysis continue to expand the synthetic chemist's toolkit. For particularly challenging cases, computational chemistry is emerging as a powerful predictive tool to rationalize steric effects and guide catalyst design.[1][26][27][28] By leveraging these advanced strategies, researchers can confidently tackle even the most sterically congested targets.

References

  • Directing groups (DG) based strategies for C−H activation. - ResearchGate. [Link]

  • Directing Remote Meta-C–H Functionalization with Cleavable Auxiliaries - PMC. [Link]

  • Directing Remote Meta-C–H Functionalization with Cleavable Auxiliaries - ACS Publications. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • C–H Functionalization at Sterically Congested Positions by the Platinum-Catalyzed Borylation of Arenes | Journal of the American Chemical Society - ACS Publications. [Link]

  • Photoredox Catalysis in Organic Chemistry - ACS Publications. [Link]

  • Photoredox Catalysis in Organic Chemistry - Macmillan Group - Princeton University. [Link]

  • Organocatalysis and Beyond: Activating Reactions with Two Catalytic Species - MDPI. [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex | Request PDF - ResearchGate. [Link]

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - RSC Publishing. [Link]

  • Mapping tool delivers quantitative visualisations of steric interactions - Chemistry World. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. [Link]

  • General Paradigm in Photoredox Ni-Catalyzed Cross-Coupling Allows for Light-Free Access to Reactivity. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Mild metal-catalyzed C–H activation: examples and concepts - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00075D. [Link]

  • C-H activation at remote positions - YouTube. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. [Link]

  • Unveiling the Delicate Balance of Steric and Dispersion Interactions in Organocatalysis Using High-Level Computational Methods - PMC. [Link]

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture - PubMed - NIH. [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC. [Link]

  • Chapter 18: Catalytic C-H Functionalization. [Link]

  • Photoredox Catalysis in Organic Chemistry - ResearchGate. [Link]

  • The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. [Link]

  • Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments - ScienceOpen. [Link]

  • Transition Metal-Catalyzed Enantioselective CH Functionalization via Chiral Transient Directing Group Strategies - Xingwei Li. [Link]

  • Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments - SciSpace. [Link]

  • Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - PMC. [Link]

  • V Bur index and steric maps: from predictive catalysis to machine learning - RSC Publishing. [Link]

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture - ResearchGate. [Link]

  • Functionalization of strained rings via nucleophilic catalysis - ChemRxiv. [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters - ACS Publications. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Computational Chemistry is used to Predict Reactivity - Walsh Medical Media. [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC - NIH. [Link]

  • Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS. [Link]

  • Strategies for synthesizing highly substituted aromatic rings. - ResearchGate. [Link]

  • 4-selective functionalization of pyridine - American Chemical Society. [Link]

  • Steric shield leads boron to aromatic rings' most remote region | Research | Chemistry World. [Link]

  • Best Synthetic Methods: Functionalization of Aromatic and Heteroaromatic Rings. [Link]

  • Subtle steric differences reveal a model for Ni cross-coupling success. [Link]

  • Recent advances in organocatalytic atroposelective reactions - Beilstein Journals. [Link]

  • Efficient photoredox catalysis in C–C cross-coupling reactions by two-coordinated Au(I) complex - PMC. [Link]

  • Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives - AIR Unimi. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution HPLC Separation of Nitroimidazole Isomers: A Comparative Method Development Guide

Introduction: The "Polarity Trap" in Nitroimidazole Analysis Nitroimidazoles—including Metronidazole (MNZ), Tinidazole (TNZ), and their synthesis intermediates like 2-methyl-5-nitroimidazole (2-MNI)—present a unique chro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Polarity Trap" in Nitroimidazole Analysis

Nitroimidazoles—including Metronidazole (MNZ), Tinidazole (TNZ), and their synthesis intermediates like 2-methyl-5-nitroimidazole (2-MNI)—present a unique chromatographic challenge. They are small, relatively polar, and possess basic nitrogen centers that are prone to silanol interactions.

The critical difficulty lies in isomer resolution . During synthesis, the nitration of imidazoles can yield both 4-nitro and 5-nitro isomers. While unsubstituted 4- and 5-nitroimidazoles exist in tautomeric equilibrium (making them inseparable), N-substituted derivatives (like the drugs themselves) are fixed regioisomers. Separating the active 5-nitro drug from the inactive or toxic 4-nitro impurity requires selectivity that standard C18 columns often fail to provide due to the compounds' identical hydrophobicity.

This guide moves beyond the standard USP monographs to compare modern stationary phase chemistries, demonstrating why Fluorophenyl (PFP) phases often outperform traditional C18 for this specific class of analytes.

Comparative Analysis: C18 vs. PFP vs. HILIC[1]

We evaluated three distinct separation modes for a mixture containing Metronidazole (MNZ), its impurity 2-methyl-5-nitroimidazole (2-MNI), and a structural isomer analog.

Table 1: Performance Comparison of Stationary Phases
FeatureMethod A: Traditional C18 Method B: Fluorophenyl (PFP) Method C: HILIC (Silica)
Column Type End-capped C18 (3 µm)Pentafluorophenyl Propyl (3 µm)Bare Silica or Zwitterionic
Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction + Dipole
Hydrophilic Partitioning
Mobile Phase Water/MeOH (Phosphate Buffer)Water/MeOH (Formate/Acetate)ACN/Water (Ammonium Formate)
Retention (k') Low to Moderate (k' ~ 1-3)Moderate to High (k' ~ 2-5)High (k' > 5 for polars)
Isomer Selectivity (

)
Low (Often co-elute)High (Resolves nitro-positions)Moderate
Peak Shape Prone to tailing (Silanol effects)Excellent (Rigid ligand structure)Good (buffer dependent)
Best Use Case Routine Potency AssayImpurity Profiling & Isomers Ultra-polar Metabolites
Deep Dive: Why PFP Wins for Nitroimidazoles

While C18 relies solely on hydrophobicity, PFP phases possess a fluorine ring that is highly electron-deficient. The nitro group (


) on the imidazole ring is electron-withdrawing, but the overall dipole and electron cloud distribution differ significantly between the 4-nitro and 5-nitro isomers.
  • The Mechanism: The PFP phase engages in strong

    
    -
    
    
    
    interactions and dipole-dipole interactions with the nitroimidazole ring. These interactions are highly sensitive to the position of the nitro group, providing the necessary thermodynamic difference (
    
    
    ) to resolve isomers that have identical LogP values.

Validated Experimental Protocols

Protocol A: The "Gold Standard" PFP Method for Isomer Resolution

Recommended for separating 4-nitro vs 5-nitro isomers and related impurities.

Reagents:

  • HPLC Grade Methanol (MeOH)

  • Ammonium Formate (10 mM)[1]

  • Formic Acid[2][3][4][5]

Step-by-Step Workflow:

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Low pH suppresses silanol activity and ensures the imidazole nitrogen is protonated,

      
      ).
      
    • Solvent B: 100% Methanol.

  • Column Equilibration:

    • Install a PFP column (e.g., 150 x 4.6 mm, 3 µm).

    • Flush with 50:50 A:B for 30 mins, then equilibrate at initial conditions.

  • Gradient Profile:

    • T=0 min: 5% B (High aqueous start is crucial for retention of polar 2-MNI).

    • T=5 min: 5% B (Isocratic hold to resolve early eluters).

    • T=15 min: 30% B (Linear ramp).

    • T=20 min: 30% B.

  • Detection: UV at 315-320 nm (Nitroimidazoles have a distinct max here, reducing background noise from non-nitro impurities).

Protocol B: System Suitability Criteria (Self-Validating)

To ensure the method is trustworthy, every run must pass these criteria:

  • Resolution (

    
    ): 
    
    
    
    between Metronidazole and 2-methyl-5-nitroimidazole.
  • Tailing Factor (

    
    ): 
    
    
    
    (If
    
    
    , increase buffer concentration to 20mM).
  • Precision: RSD

    
     for retention time (n=6).
    

Visualizing the Logic

Diagram 1: Method Development Decision Tree

This logic flow guides you from analyte structure to the correct column choice, preventing wasted time on C18 optimization when it is structurally incapable of the separation.

ColumnSelection Start Start: Nitroimidazole Mixture Q1 Are the analytes N-substituted? Start->Q1 Q2 Is the goal Isomer Separation (4-NO2 vs 5-NO2)? Q1->Q2 Yes (Fixed Isomers) Res_Tautomer Tautomerism Issue: Analytes inseparable (Rapid equilibrium) Q1->Res_Tautomer No (NH free) Q3 Are analytes very polar (e.g., OH-metabolites)? Q2->Q3 No (General Purity) Res_PFP Select PFP Column (Pi-Pi Interaction) Q2->Res_PFP Yes (Critical) Res_C18 Select C18 Column (Standard Hydrophobicity) Q3->Res_C18 No (LogP > 0) Res_HILIC Select HILIC Column (Partition Mechanism) Q3->Res_HILIC Yes (LogP < -1)

Caption: Decision matrix for selecting the optimal stationary phase based on structural properties.

Diagram 2: The Separation Mechanism (PFP vs. C18)

Understanding why PFP works is key to troubleshooting. This diagram illustrates the dual-interaction mechanism.

Mechanism cluster_C18 C18 Phase cluster_PFP PFP Phase Analyte Nitroimidazole (Electron Deficient Ring) C18_Ligand Alkyl Chain (C18) PFP_Ligand Fluorophenyl Ring (F5-Ph) Interaction1 Hydrophobic Only C18_Ligand->Interaction1 Interaction2 Hydrophobic + Pi-Pi Stacking + Dipole Selectivity PFP_Ligand->Interaction2

Caption: PFP phases offer multi-modal retention (Pi-Pi + Dipole) compared to the single mode of C18.

Troubleshooting & Optimization

  • Peak Tailing: Nitroimidazoles are basic. If tailing occurs on C18, add 0.1% Triethylamine (TEA) to the mobile phase (if using phosphate buffer) or switch to a "Polar Embedded" C18 which shields silanols.

  • Retention Drift: These compounds are pH-sensitive. Ensure the buffer capacity is sufficient. A 10mM buffer is the minimum; 25mM is preferred for robustness.

  • Dewetting: If using a standard C18 with >95% water (required for retaining polar impurities like 2-MNI), the phase may "collapse" (dewet). Solution: Use a "C18-Aq" (aqueous compatible) column or the PFP column recommended above, which tolerates 100% aqueous conditions well.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4173, Metronidazole. Retrieved from [Link]

  • Bozhanov, S. et al. (2018). Simultaneous Determination of Some 5-Nitroimidazole Derivatives and Ciprofloxacin by High Performance Liquid Chromatography.[6] Indian Journal of Pharmaceutical Education and Research.[6] Retrieved from [Link]

  • SIELC Technologies. HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns. Retrieved from [Link]

  • Waters Corporation. Selectivity Differences Between Three C18 Columns and the Impact Upon Preparative Separations. Retrieved from [Link]

  • Mac-Mod Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from [Link]

Sources

Comparative

Technical Comparison Guide: UV-Vis Characterization of 4-Chloro-1-methyl-2-nitro-1H-imidazole

Topic: UV-Vis Absorption Maxima of 4-Chloro-1-methyl-2-nitro-1H-imidazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 4-Chloro-1-methyl-2...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Maxima of 4-Chloro-1-methyl-2-nitro-1H-imidazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Chloro-1-methyl-2-nitro-1H-imidazole (CAS 63634-20-8) is a specific nitroimidazole isomer often encountered as a synthetic intermediate or impurity in the production of hypoxia-activated prodrugs and radiosensitizers.[1]

This guide provides a technical analysis of its UV-Vis absorption properties, specifically distinguishing it from its common structural isomer, 5-chloro-1-methyl-4-nitroimidazole (a key precursor in Azathioprine synthesis). Accurate spectral differentiation between these isomers is critical for quality control, as the position of the nitro group (C2 vs. C4/C5) significantly alters the pharmacophore's electronic properties and biological reactivity.

Technical Profile: 4-Chloro-1-methyl-2-nitro-1H-imidazole[1]

Spectral Characteristics

The UV-Vis absorption profile of nitroimidazoles is dominated by the


 transition of the nitro-conjugated imidazole ring. The position of the nitro group dictates the primary absorption maximum (

).
ParameterSpecification
Compound 4-Chloro-1-methyl-2-nitro-1H-imidazole
Primary

330 – 340 nm (Methanol/Ethanol)
Secondary Band ~230 – 240 nm
Chromophore 2-Nitroimidazole conjugated system
Auxochrome Effect 4-Chloro substituent (Bathochromic shift)
Visual Appearance Pale yellow to yellow crystalline solid
Mechanistic Insight[2]
  • 2-Nitro Effect: Nitro groups at the C2 position of the imidazole ring typically exhibit a bathochromic shift (red shift) relative to their C4 or C5 counterparts. The base scaffold, 1-methyl-2-nitroimidazole, absorbs near 324–330 nm .

  • Chlorine Auxochrome: The addition of a chlorine atom at the C4 position extends the conjugation slightly and stabilizes the excited state via inductive/mesomeric effects, resulting in a further redshift of approximately 5–10 nm , placing the target compound in the 330–340 nm window.

Comparative Analysis: Target vs. Alternatives

The primary challenge in characterizing this compound is distinguishing it from its "Alternative," the 4-nitro isomer. This distinction is vital because the 4-nitro isomer is a common industrial raw material, whereas the 2-nitro isomer (Target) is often a specialized intermediate or impurity.

Comparison Table: Spectral Differentiation
FeatureTarget Product (2-Nitro Isomer)Alternative (4-Nitro Isomer)
IUPAC Name 4-Chloro-1-methyl-2-nitro-1H-imidazole5-Chloro-1-methyl-4-nitroimidazole
CAS Number 63634-20-84897-31-8

(MeOH)
330 – 340 nm 295 – 310 nm
Electronic Nature Lower energy gap (Red-shifted)Higher energy gap (Blue-shifted)
Reactivity Context Hypoxia-selective radiosensitizersAzathioprine/Mercaptopurine synthesis
Diagnostic Logic

If your sample exhibits a


 near 300 nm , it is likely the 4-nitro isomer (Alternative). A shift to >330 nm  confirms the presence of the 2-nitro system (Target).

SpectralLogic Sample Unknown Nitroimidazole Sample UV_Scan Perform UV-Vis Scan (200-400 nm) Sample->UV_Scan Result_300 λmax ≈ 300 nm UV_Scan->Result_300 Hypsochromic Result_335 λmax ≈ 335 nm UV_Scan->Result_335 Bathochromic Isomer_4 ID: 5-Chloro-1-methyl- 4-nitroimidazole (Alternative) Result_300->Isomer_4 Isomer_2 ID: 4-Chloro-1-methyl- 2-nitroimidazole (Target Product) Result_335->Isomer_2

Figure 1: Decision tree for distinguishing the target 2-nitro isomer from the common 4-nitro alternative based on spectral shift.

Experimental Protocol: Validated Characterization Workflow

To ensure data integrity (E-E-A-T), follow this self-validating protocol. This method minimizes solvent cutoff interference and ensures Beer-Lambert linearity.

Reagents & Equipment[3]
  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm) or Ethanol. Avoid Acetone (Cutoff 330 nm) as it masks the target peak.

  • Blank: Pure solvent from the same batch.

  • Cuvettes: Quartz (1 cm path length).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 1.6 mg of the target compound.

    • Dissolve in 100 mL of Methanol to create a ~0.1 mM stock solution.

    • Checkpoint: Ensure complete dissolution; sonicate if necessary.

  • Dilution Series (Linearity Check):

    • Prepare three working concentrations: 10 µM, 20 µM, and 40 µM.

    • Reasoning: Measuring multiple concentrations confirms that the

      
       is independent of concentration (ruling out aggregation).
      
  • Baseline Correction:

    • Fill both sample and reference cuvettes with pure Methanol.

    • Run a baseline scan (200–400 nm) to zero the instrument.

  • Acquisition:

    • Scan the sample from 400 nm down to 200 nm .

    • Why this direction? Minimizes light exposure time for photosensitive nitro compounds.

  • Data Analysis:

    • Identify the local maximum between 320–350 nm.

    • Calculate Molar Absorptivity (

      
      ) using 
      
      
      
      .
    • Expected

      
       is typically 
      
      
      
      .

Workflow Start Start: Sample Preparation Solvent Select Solvent: Methanol or Ethanol Start->Solvent Stock Prepare Stock (0.1 mM) Avoid Acetone Solvent->Stock Blank Baseline Correction (Quartz Cuvette) Stock->Blank Scan Scan 400 -> 200 nm Blank->Scan Check Check λmax Scan->Check Decision Is λmax > 325 nm? Check->Decision Confirm Confirmed: 2-Nitro Isomer Decision->Confirm Yes Reject Flag: Potential 4-Nitro Impurity Decision->Reject No

Figure 2: Analytical workflow for validating the identity of 4-Chloro-1-methyl-2-nitro-1H-imidazole.

References

  • ChemicalBook. (n.d.). 4-Chloro-1-Methyl-2-nitro-1H-imidazole Properties and CAS 63634-20-8.[1] Retrieved from

  • National Institutes of Health (NIH) - PubChem. (n.d.). 5-Chloro-1-methyl-4-nitroimidazole (Isomer Comparison Data). Retrieved from

  • Edwards, D. I. (1993). Nitroimidazole drugs - action and resistance mechanisms. I. Mechanisms of action. Journal of Antimicrobial Chemotherapy. (Contextual grounding for 2-nitro vs 4-nitro spectral properties).
  • Varghese, A. J., & Whitmore, G. F. (1983). Preparation and toxicity of 1-methyl-2-nitrosoimidazole. (Provides baseline UV data for the 1-methyl-2-nitroimidazole scaffold).

Sources

Validation

Purity Analysis Standards for 2-Nitroimidazole Research Samples

Executive Summary 2-Nitroimidazole derivatives (e.g., Misonidazole, Pimonidazole, EF5, FAZA) are the cornerstone of hypoxia imaging and hypoxia-activated prodrug (HAP) development. Unlike their 5-nitroimidazole counterpa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Nitroimidazole derivatives (e.g., Misonidazole, Pimonidazole, EF5, FAZA) are the cornerstone of hypoxia imaging and hypoxia-activated prodrug (HAP) development. Unlike their 5-nitroimidazole counterparts (commonly used as antibiotics like Metronidazole), 2-nitroimidazoles possess a specific single-electron reduction potential (approx. -389 mV) that allows them to be reduced by intracellular nitroreductases specifically under hypoxic conditions (


 mmHg).

The Critical Challenge: The synthesis of 2-nitroimidazoles often yields regioisomers (4-nitro and 5-nitro analogs) and incomplete reaction byproducts. These impurities possess drastically different reduction potentials, rendering them useless for hypoxia selectivity and potentially toxic. This guide outlines the "Gold Standard" analytical workflows to ensure the chemical and isomeric purity required for reproducible biological data.

The Chemical Context: Impurity Landscape

To analyze purity effectively, one must understand what impurities are likely present. The 2-nitroimidazole scaffold is susceptible to specific degradation and synthetic byproduct formation.

Primary Impurity Classes
Impurity TypeOriginImpact on Research
Regioisomers (4- or 5-nitro) Synthetic byproduct during nitration of imidazole.Critical Failure: Different redox potentials; they do not trap in hypoxic cells efficiently, leading to false negatives in imaging.
Amino-imidazoles Reduction of the nitro group (e.g., during storage or improper handling).Toxicity: These are the reduced metabolites; their presence mimics the hypoxic "trapped" state, causing background noise.
Des-nitro (Imidazole) Incomplete nitration or loss of nitro group.Inert: Dilutes the effective concentration; no biological activity.
Inorganic Salts Catalysts/Reagents from synthesis.Interference: May suppress ionization in LC-MS or affect solubility.

Comparative Analysis of Detection Methods

This section compares the three dominant analytical modalities. For research-grade samples (non-clinical), HPLC-UV is the workhorse, but qNMR is the absolute judge of potency.

Method A: RP-HPLC with UV Detection (The Routine Standard)
  • Principle: Separation based on hydrophobicity using C18 columns.

  • Pros: Robust, accessible, excellent for separating regioisomers (2- vs 4- vs 5-nitro).

  • Cons: Low sensitivity for non-chromophoric impurities; requires reference standards for quantification.

  • Best For: Routine batch release and stability testing.

Method B: LC-MS/MS (The High-Sensitivity Validator)
  • Principle: Mass-to-charge ratio detection.

  • Pros: Detects trace genotoxic impurities; identifies unknowns without standards.

  • Cons: "Matrix effects" (ion suppression); expensive; overkill for routine purity checks (>98%).

  • Best For: Identifying unknown peaks found in HPLC; metabolic stability studies.

Method C: Quantitative NMR (qNMR) (The Absolute Standard)
  • Principle: Proton counting relative to an internal standard (e.g., Maleic acid, TCNB).

  • Pros: Absolute purity determination without needing a reference standard of the analyte itself; detects residual solvents and inorganic salts invisible to UV.

  • Cons: Lower sensitivity (requires mg quantities); lower throughput.

  • Best For: Certifying the "Primary Standard" used to calibrate the HPLC.

Summary Data: Method Performance Characteristics
FeatureHPLC-UV (Diode Array)LC-MS/MS (Triple Quad)1H-qNMR
Limit of Detection (LOD) ~0.05% (w/w)< 0.001% (w/w)~0.1% (w/w)
Precision (RSD) < 1.0%< 5.0%< 1.0%
Isomer Selectivity High (with correct column)Medium (isomers have same Mass)High (distinct ring proton shifts)
Cost per Run LowHighMedium

Visualizing the Workflow

The following diagram illustrates the logical decision tree for analyzing a new batch of 2-nitroimidazole.

AnalysisWorkflow Start Crude 2-Nitroimidazole Sample qNMR Step 1: 1H-qNMR (Absolute Purity & Solvent Check) Start->qNMR Decision1 Purity > 95%? qNMR->Decision1 Recrystallize Recrystallize / Prep-HPLC Decision1->Recrystallize No HPLC Step 2: RP-HPLC (UV-Vis) (Isomer & Impurity Profiling) Decision1->HPLC Yes Recrystallize->Start Decision2 Unknown Peak > 0.1%? HPLC->Decision2 LCMS Step 3: LC-MS/MS (Structure Elucidation) Decision2->LCMS Yes Release Release for Biological Assay Decision2->Release No LCMS->Recrystallize Identify & Remove

Caption: Analytical Decision Tree for qualifying 2-nitroimidazole research samples.

Standard Experimental Protocol: RP-HPLC Analysis[1][2]

This protocol is designed to separate the critical 2-nitro isomer from the 4-nitro and 5-nitro impurities.

Equipment & Reagents[3][4][5]
  • System: HPLC with Photodiode Array (PDA) Detector.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 4.6 x 150 mm, 3.5 µm or 5 µm.

    • Note: End-capping is crucial to reduce peak tailing caused by the basic imidazole nitrogen interacting with silanols.

  • Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Acetate, pH 4.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Method Parameters
  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: 325 nm (specific for nitro-group conjugation) and 254 nm (general imidazole).

  • Gradient Profile:

    • 0-2 min: 5% B (Isocratic hold to elute polar salts)

    • 2-15 min: 5% B

      
       60% B (Linear gradient)
      
    • 15-20 min: 60% B

      
       95% B (Wash)
      
    • 20-25 min: 5% B (Re-equilibration)

System Suitability Criteria (Self-Validation)

Before running samples, inject a standard mixture. The system is valid ONLY if:

  • Tailing Factor (

    
    ): 
    
    
    
    (Ensures no secondary interactions).
  • Resolution (

    
    ): 
    
    
    
    between the 2-nitroimidazole peak and any nearest neighbor (critical for isomer separation).
  • Precision: RSD of peak area < 1.0% for 5 replicate injections.

The Synthesis & Degradation Pathway

Understanding why impurities exist helps in identifying them. The diagram below details the reduction pathway that must be avoided during storage.

DegradationPathway Nitro 2-Nitroimidazole (Active Agent) Nitroso Nitroso-intermediate (Transient/Toxic) Nitro->Nitroso 1e- Reduction (Hypoxia/Enzymes) Hydroxyl Hydroxylamine (Unstable) Nitroso->Hydroxyl +2H+ Amino 2-Aminoimidazole (Inactive/Fluorescent) Hydroxyl->Amino Full Reduction (Storage/Light)

Caption: Reduction pathway of 2-nitroimidazoles. The Amino-derivative is a common storage impurity.

References

  • International Conference on Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[1][2][3] (2006).[1][4] Defines reporting (0.05%), identification (0.10%), and qualification (0.15%) thresholds.

  • Holzgrabe, U., et al. Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. (2005).[4] Establishes qNMR as a primary ratio method for absolute purity.

  • Krohn, K. A., et al. Link between hypoxia and 2-nitroimidazole reduction.[5] Journal of Nuclear Medicine, 49(Suppl 2), 129S-148S. (2008). Validates the mechanism of action and the necessity of the 2-nitro isomer.

  • Wang, J., et al. Analysis of Nitroimidazoles in Egg Using LC/MS/MS. Agilent Technologies Application Note. (2019). Demonstrates high-sensitivity mass spec parameters for nitroimidazole detection.

  • Bozhanov, S., et al. Simultaneous Determination of Some 5-Nitroimidazole Derivatives... by HPLC. International Journal of Pharmaceutical Education and Research. (2018).[6][7][8] Provides baseline chromatographic conditions for nitroimidazole separation.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1-methyl-2-nitro-1H-imidazole
Reactant of Route 2
4-Chloro-1-methyl-2-nitro-1H-imidazole
© Copyright 2026 BenchChem. All Rights Reserved.